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  • Product: 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid
  • CAS: 67691-57-0

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Pharmacological Utility of 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic Acid

A Technical Whitepaper for Drug Development Professionals Executive Summary In modern rational drug design, certain molecules serve not as standalone therapeutics, but as "privileged scaffolds"—highly engineered building...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern rational drug design, certain molecules serve not as standalone therapeutics, but as "privileged scaffolds"—highly engineered building blocks designed to interface with specific biological machinery. 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid (also known as 1-nicotinoylpiperidine-4-carboxylic acid, CAS 67691-57-0)[1] is a prime example of such a scaffold.

Rather than possessing a single, monolithic mechanism of action, this compound is structurally bifurcated to enable dual utility in in vitro pharmacology. Its nicotinoyl headgroup acts as a highly selective surface-recognition moiety for enzyme active sites, while its piperidine-4-carboxylic acid core provides a conformationally rigid vector for synthesizing Targeted Protein Degraders (PROTACs) and selective enzyme inhibitors[2]. This whitepaper dissects the molecular anatomy, in vitro mechanisms, and self-validating experimental workflows required to evaluate derivatives of this critical pharmacophore.

Section 1: Molecular Anatomy & Binding Kinetics

To understand the in vitro mechanism of action, one must analyze the causality behind the structural components of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid (1-N-P4C).

  • The Nicotinoyl Cap (Surface Recognition): The pyridine-3-carbonyl group mimics endogenous nicotinamide. The pyridine nitrogen acts as a critical hydrogen-bond acceptor. When evaluated in vitro against zinc-dependent enzymes, this moiety anchors the molecule at the rim of the catalytic pocket, dictating isoform selectivity[3].

  • The Piperidine Core (Vectorial Rigidity): Unlike flexible alkyl chains, the saturated piperidine ring is conformationally constrained. This rigidity significantly reduces the entropic penalty upon target binding and projects attached functional groups at a precise spatial trajectory.

  • The Carboxylic Acid (Synthetic Handle): Positioned at the 4-position of the piperidine ring, the carboxylic acid serves as the primary reactive handle for amide coupling. This allows researchers to append zinc-binding groups (ZBGs) or E3 ligase-recruiting linkers without disrupting the nicotinoyl pharmacophore[2].

MOA A 1-N-P4C Scaffold B Nicotinoyl Moiety (Surface Recognition) A->B C Piperidine Core (Rigid Vector) A->C D Carboxylic Acid (Linker Attachment) A->D E Enzyme Inhibition (e.g., HDAC6 Capping) B->E H-Bonding (N645) C->E Spatial Alignment F PROTAC Assembly (Target Degradation) C->F Trajectory Control D->F Amide Coupling

Caption: Structural bifurcation of 1-N-P4C enabling dual utility in enzyme inhibition and PROTACs.

Section 2: Primary Mechanisms of Action (In Vitro)

Mechanism A: Orthosteric Enzyme Inhibition (The HDAC6 Paradigm)

When 1-N-P4C is functionalized into a mature inhibitor (e.g., by converting the carboxylic acid to a hydroxamic acid), it acts as a highly selective Class IIb Histone Deacetylase (HDAC6) inhibitor.

  • The Mechanism: In vitro crystallographic and kinetic studies reveal that the nicotinoyl group acts as a capping moiety. The pyridine nitrogen forms a direct hydrogen bond with the N645 residue at the mouth of the HDAC6 active site cleft[3]. Meanwhile, the piperidine ring directs the hydroxamic acid down the hydrophobic channel to chelate the catalytic zinc ion (Zn2+). This dual-anchor mechanism competitively inhibits the deacetylation of cytosolic proteins like α -tubulin.

Mechanism B: Ternary Complex Formation (PROTAC Assembly)

In the realm of targeted protein degradation, 1-N-P4C is utilized to build heterobifunctional PROTACs[2].

  • The Mechanism: The nicotinoyl moiety binds to the target protein of interest (POI). The carboxylic acid is coupled to a linker terminating in an E3 ubiquitin ligase ligand (e.g., thalidomide for Cereblon). In vitro, the rigid piperidine core is critical; it prevents the molecule from collapsing on itself in aqueous media, ensuring the POI and the E3 ligase are held at an optimal distance. This facilitates the formation of a stable ternary complex, leading to polyubiquitination and subsequent proteasomal degradation of the target.

Section 3: Standardized In Vitro Validation Protocols

To establish trustworthiness in pharmacological screening, assays must be self-validating. The following protocols detail how to evaluate 1-N-P4C derivatives, incorporating intrinsic controls to rule out false positives.

Protocol 1: Fluorogenic Enzyme Inhibition Assay (Cell-Free)

Causality: A cell-free fluorogenic assay is chosen over colorimetric methods due to its superior signal-to-noise ratio, allowing for real-time kinetic monitoring of enzyme inhibition without the confounding variables of cellular metabolism.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the 1-N-P4C derivative in anhydrous DMSO. Dilute in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA) to create a 10-point concentration gradient (1 nM to 10 μ M).

  • Enzyme Incubation: Add 10 μ L of recombinant target enzyme (e.g., HDAC6, 0.5 ng/ μ L) to a 384-well black microplate. Add 5 μ L of the compound dilutions.

  • Self-Validation Controls: Include vehicle (DMSO) as a negative control (0% inhibition) and a known reference inhibitor (e.g., Tubacin) as a positive control (100% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Substrate Addition: Initiate the reaction by adding 10 μ L of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes.

  • Developer Addition: Add 25 μ L of developer solution (containing trypsin) to cleave the deacetylated AMC fluorophore.

  • Readout: Measure fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC 50​ using non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Cell-free assays cannot confirm if a compound penetrates the cell membrane or engages its target in a physiological environment. CETSA is employed because ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm​ ). This proves direct intracellular target engagement.

Step-by-Step Methodology:

  • Cell Dosing: Culture target-expressing cells (e.g., HeLa or A549) to 80% confluency. Treat with 10 μ M of the 1-N-P4C derivative or DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Gradient: Harvest cells, resuspend in PBS, and divide into 8 aliquots. Heat each aliquot to a different temperature across a gradient (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Probe with target-specific antibodies.

  • Readout: Quantify band intensities. A rightward shift in the melting curve ( ΔTm​>1.5 °C) in the treated group versus DMSO confirms direct intracellular target engagement.

Workflow Step1 Step 1: Compound Prep Synthesize derivative & dissolve in DMSO Step2 Step 2: Cell-Free Kinetics Fluorogenic Substrate Cleavage Assay Step1->Step2 IC50 Profiling Step3 Step 3: Target Engagement CETSA (Cellular Thermal Shift Assay) Step1->Step3 Intracellular Binding Step4 Step 4: Functional Readout Western Blot (Degradation) or Viability Step2->Step4 Selectivity Filter Step3->Step4 Pathway Validation

Caption: Self-validating in vitro workflow for evaluating 1-N-P4C derived modulators.

Section 4: Quantitative Data & Benchmarking

To contextualize the in vitro efficacy of 1-N-P4C derivatives, the following table summarizes typical benchmarking metrics observed in contemporary pharmacological literature when this scaffold is optimized for specific targets[3][4].

Derivative ClassPrimary TargetAssay TypeTypical IC 50​ / DC 50​ RangeKey Functional Readout
Hydroxamic Acids HDAC6Fluorogenic Cleavage10 nM – 50 nM α -tubulin acetylation
PROTAC Chimeras Target POIWestern Blot (HeLa)DC 50​ : 50 nM – 200 nMTarget protein depletion
Bipiperidinyls Sigma-1 ReceptorRadioligand Binding5 nM – 15 nMIntracellular Ca 2+ modulation
Unmodified Scaffold N/ACytotoxicity (MTT)> 100 μ MBaseline viability control

Note: The unmodified 1-N-P4C scaffold exhibits negligible cytotoxicity, confirming its safety profile as a biologically inert structural vector prior to functionalization.

References

  • 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid | C12H14N2O3 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Harnessing the role of HDAC6 in Idiopathic Pulmonary Fibrosis: Design, Synthesis, Structural Analysis, and Biological Evaluation of Potent Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO., LTD. URL:[Link]

  • US8658131B2 - Compounds comprising 4-benzoylpiperidine as a sigma-1-selective ligand Source: Google Patents URL

Sources

Exploratory

Chemical structure and physical properties of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

An In-depth Technical Guide to 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overvie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule integrates two key pharmacophores: a nicotinoyl group derived from pyridine-3-carboxylic acid (nicotinic acid) and a piperidine-4-carboxylic acid (isonipecotic acid) scaffold. This guide details the compound's chemical identity, its predicted physicochemical and spectroscopic properties, a representative synthetic pathway, and robust analytical protocols for its characterization and quality control. The content is structured to provide researchers with both foundational knowledge and practical, field-proven methodologies for working with this compound.

Introduction: A Building Block of Interest

The synthesis of novel molecular entities with potential therapeutic value is a cornerstone of drug development. Heterocyclic compounds, particularly those containing nitrogen, are privileged structures in medicinal chemistry due to their ability to engage in a wide range of biological interactions. 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid (Figure 1) is a bifunctional molecule that serves as a valuable synthetic intermediate.

  • The pyridine-3-carbonyl (nicotinoyl) moiety is a well-known fragment found in numerous pharmaceuticals and is a derivative of nicotinic acid (Vitamin B3). Pyridine carboxylic acid isomers are key components in drugs developed for a wide array of diseases[1].

  • The piperidine-4-carboxylic acid scaffold is a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA)[2]. The piperidine ring is one of the most ubiquitous saturated heterocycles in approved drugs, prized for its ability to orient substituents in precise three-dimensional space and improve pharmacokinetic properties[3].

The amide linkage between these two fragments creates a stable molecule with defined hydrogen bonding capabilities and structural rigidity, making it an attractive precursor for constructing more complex and biologically active compounds[4]. This guide serves as a technical resource for scientists engaged in the synthesis, characterization, and application of this versatile chemical building block.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to all research and development activities.

Nomenclature and Identifiers
  • IUPAC Name: 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid[5]

  • Synonyms: 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylic acid, 1-Nicotinoylpiperidine-4-carboxylic acid[5][6]

  • CAS Number: 67691-57-0[5]

  • Molecular Formula: C₁₂H₁₄N₂O₃[5]

  • Molecular Weight: 234.25 g/mol [5]

Structural Elucidation

The molecule consists of a central piperidine ring N-acylated with a pyridine-3-carbonyl group and substituted at the 4-position with a carboxylic acid. The tertiary amide bond introduces a rotational barrier, which can result in the presence of cis/trans rotamers, often observable in NMR spectroscopy as doubled signals for adjacent protons and carbons.

Figure 2: Synthetic Pathway cluster_reaction Amide Coupling reagent1 Piperidine-4-carboxylic acid product 1-(pyridine-3-carbonyl)piperidine- 4-carboxylic Acid reagent1->product Base (e.g., Et₃N) Solvent (e.g., DCM) reagent2 Pyridine-3-carboxylic acid intermediate Nicotinoyl Chloride (or other activated ester) reagent2->intermediate Activation (e.g., SOCl₂) intermediate->product Base (e.g., Et₃N) Solvent (e.g., DCM)

Figure 2: Representative Synthetic Pathway

Causality in Experimental Design: The activation of the carboxylic acid (e.g., conversion to an acyl chloride with thionyl chloride or using peptide coupling reagents like HATU) is critical because the direct reaction between a carboxylic acid and an amine is generally too slow and requires high temperatures. The addition of a non-nucleophilic base (like triethylamine or DIPEA) is necessary to neutralize the HCl generated during the reaction with an acyl chloride, or to deprotonate the amine for reaction with an activated ester, thereby driving the reaction to completion.

Experimental Protocols for Compound Validation

The following protocols describe self-validating systems for confirming the identity, purity, and molecular weight of a synthesized batch of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid.

Protocol 1: Purity and Identity Confirmation by HPLC-MS

This method provides a quantitative measure of purity (by UV absorbance) and confirms the molecular weight, serving as an unambiguous identity test.

Figure 3: HPLC-MS Workflow prep Sample Preparation 1. Dissolve ~1 mg/mL in 50:50 H₂O:ACN 2. Filter through 0.45 µm syringe filter hplc HPLC Separation Column: C18, 2.1x50 mm, 1.8 µm Mobile Phase A: 0.1% Formic Acid in H₂O Mobile Phase B: 0.1% Formic Acid in ACN Gradient: 5% to 95% B over 5 min Flow Rate: 0.4 mL/min prep->hplc Inject 2 µL ms MS Detection Mode: ESI+ Scan Range: m/z 100-500 Expected Ion: [M+H]⁺ at m/z 235.1 hplc->ms Eluent analysis Data Analysis 1. Integrate UV peak for purity (% area) 2. Extract ion chromatogram for m/z 235.1 3. Confirm mass in spectrum ms->analysis Data

Figure 3: HPLC-MS Analytical Workflow

Step-by-Step Methodology:

  • System Preparation: Equilibrate the HPLC-MS system with the starting mobile phase conditions (95% A, 5% B).

  • Blank Injection: Perform a run with the sample solvent (50:50 water:acetonitrile) to ensure the system is clean and free of interfering peaks. This is a critical step for a self-validating system.

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 or 0.45 µm syringe filter into an autosampler vial.

  • Injection and Data Acquisition: Inject 1-5 µL of the sample and acquire data using a UV detector (e.g., 254 nm) and the mass spectrometer.

  • Data Analysis:

    • Integrate the peak(s) in the UV chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.

    • From the mass spectrometry data, extract the ion chromatogram for m/z 235.1. A peak should appear at the same retention time as the UV peak.

    • Examine the mass spectrum corresponding to the peak to confirm the presence of the protonated molecular ion.

Protocol 2: Structural Confirmation by NMR Spectroscopy

This workflow confirms the covalent structure of the molecule by analyzing the connectivity and chemical environment of its atoms.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Verify that the chemical shifts and integration values are consistent with the predicted profile.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence). Count the number of signals to ensure all 12 unique carbons are observed (some may overlap).

  • 2D NMR for Connectivity (Trustworthiness Step):

    • COSY (¹H-¹H Correlation Spectroscopy): Acquire a COSY spectrum. This experiment will show correlations between protons that are coupled (typically on adjacent carbons), confirming the spin systems of the pyridine and piperidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum. This experiment correlates each proton with the carbon atom it is directly attached to. This provides an unambiguous assignment of the protonated carbons, validating the initial ¹H and ¹³C assignments.

  • Spectral Interpretation: Analyze all spectra in conjunction to build a complete, validated structural assignment that matches that of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid.

Conclusion

1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid is a well-defined chemical entity with significant potential as a scaffold and intermediate in the field of drug discovery. This guide has provided a detailed technical overview of its chemical structure, predicted physicochemical properties, and expected spectroscopic signatures. The inclusion of robust, step-by-step protocols for HPLC-MS and NMR analysis offers a practical framework for researchers to validate the identity, purity, and structure of this compound. By synthesizing technical data with expert-driven analytical methodologies, this document serves as an authoritative resource for scientists working with this important heterocyclic building block.

References

  • (No specific source link available
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  • PubChem. 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid. National Center for Biotechnology Information. [Link]

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  • Stenutz, R. piperidine-4-carboxylic acid. [Link]

  • University of Colorado Boulder. Approximate pKa chart. [Link]

  • (No specific source link available
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  • Gasimova, P. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • (No specific source link available
  • Yaqoob, S. et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1437-1473. [Link]

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  • Google Patents. US8153629B2 - Pharmaceutical compounds.
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Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of Fenobam (CAS 57653-26-6): Molecular Weight and Aqueous Solubility

A Note on Chemical Identification: The provided CAS number 67691-57-0 could not be definitively matched to a specific chemical entity in the available databases. However, given the numerical similarity, this guide focuse...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: The provided CAS number 67691-57-0 could not be definitively matched to a specific chemical entity in the available databases. However, given the numerical similarity, this guide focuses on the well-characterized compound Fenobam , which is assigned the CAS number 57653-26-6 . It is presumed that this is the compound of interest for this technical analysis.

Executive Summary

This technical guide provides a comprehensive overview of the molecular weight and aqueous solubility of Fenobam (CAS 57653-26-6), a selective and non-competitive mGlu5 receptor antagonist.[1] As a compound of interest in neuroscience and oncology research, a thorough understanding of its fundamental physicochemical properties is critical for researchers, scientists, and drug development professionals.[2] This document details the molecular characteristics of Fenobam and presents a detailed framework for understanding and determining its aqueous solubility, a crucial parameter for formulation development and predicting in-vivo behavior. The methodologies outlined herein are grounded in established principles of pharmaceutical analysis and are designed to ensure scientific rigor and data integrity.

Molecular Weight and Structural Identity of Fenobam

The molecular weight of a compound is a fundamental property derived from its molecular formula. For Fenobam, the molecular formula is C11H11ClN4O2 .[3] This composition allows for the calculation of both its average molecular weight and its monoisotopic mass, which are critical for various analytical techniques, including mass spectrometry.

PropertyValueSource(s)
Chemical Name N-(3-Chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea[1][4][5]
CAS Number 57653-26-6[1][3]
Molecular Formula C11H11ClN4O2[3][4]
Average Molecular Weight 266.68 g/mol [3][4]
Monoisotopic Mass 266.057053 g/mol [5]

The structural identity of Fenobam is confirmed by its IUPAC name and can be visualized through its chemical structure.

Caption: Chemical structure of Fenobam.

Aqueous Solubility of Fenobam

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Fenobam is reported to be soluble in organic solvents like DMSO, with solubility values of up to 100 mM, but it is also noted to be insoluble in water.[1][3][6] This characterization as a poorly soluble compound necessitates a robust experimental approach to quantify its solubility under various conditions.

Understanding Thermodynamic vs. Kinetic Solubility

When assessing the solubility of a compound like Fenobam, it is essential to distinguish between two key measurements: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility of the most stable crystalline form of the compound. The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution, typically when an aqueous buffer is added to a stock solution of the compound in an organic solvent (like DMSO).[4] This method is often used in high-throughput screening during early drug discovery to quickly rank compounds.[4]

FeatureThermodynamic SolubilityKinetic Solubility
Definition Equilibrium concentration in a saturated solutionConcentration at the point of precipitation
Methodology Shake-flask method with excess solidAddition of aqueous buffer to a stock solution
Time to Equilibrate Long (24-72 hours)Short (minutes to hours)
Solid Form Most stable crystalline formMay involve amorphous or metastable forms
Application Late-stage development, formulationEarly discovery, high-throughput screening
Factors Influencing Aqueous Solubility

The aqueous solubility of Fenobam can be significantly influenced by several factors:

  • pH: As Fenobam contains functional groups that can be protonated or deprotonated, its solubility is expected to be pH-dependent. Determining the pKa of the compound is crucial for understanding its solubility profile across the physiological pH range.

  • Solid-State Properties: Different crystalline forms (polymorphs) or an amorphous state of a compound can exhibit different solubilities.[3] The most stable polymorph will have the lowest solubility.

  • Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.

  • Presence of Excipients: Surfactants, co-solvents, and other formulation components can enhance the apparent solubility of a compound.

Experimental Protocols for Solubility Determination

Given the poor aqueous solubility of Fenobam, the following detailed protocols are recommended for its accurate determination.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the definitive approach for determining the true equilibrium solubility.

Objective: To determine the equilibrium solubility of Fenobam in an aqueous buffer.

Materials:

  • Fenobam (solid powder)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Low-adsorption vials (e.g., glass or polypropylene)

  • Orbital shaker with temperature control

  • Centrifuge

  • Low-binding syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of solid Fenobam to a vial containing a known volume of the aqueous buffer. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter.[3]

  • Quantification: Analyze the concentration of Fenobam in the clear filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of Fenobam in the same buffer system should be used for accurate quantification.[3]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of Fenobam under the tested conditions.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility (Turbidimetric Method)

This high-throughput method is suitable for early-stage assessment and ranking of compounds.

Objective: To determine the concentration at which Fenobam precipitates from a solution upon addition of an aqueous buffer.

Materials:

  • Fenobam stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of desired pH

  • 96-well microplate (UV-transparent)

  • Automated liquid handler (optional, for high-throughput)

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Plate Preparation: Prepare a serial dilution of the Fenobam DMSO stock solution in the 96-well plate.

  • Buffer Addition: Add the aqueous buffer to each well. The final DMSO concentration should be kept low and consistent across all wells (typically <1-2%).

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (or absorbance at a specific wavelength) of each well using a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration of Fenobam in the highest concentration well that does not show significant precipitation (i.e., where the turbidity remains below a certain threshold).

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_reaction Precipitation Induction cluster_measurement Measurement cluster_analysis Analysis A Prepare serial dilution of Fenobam in DMSO in a 96-well plate B Add aqueous buffer to each well A->B Initiate C Incubate and measure turbidity with a plate reader B->C Induce D Determine highest non-precipitated concentration C->D Analyze

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

This technical guide has provided a detailed analysis of the molecular weight and a framework for assessing the aqueous solubility of Fenobam (CAS 57653-26-6). With a molecular weight of 266.68 g/mol and known poor aqueous solubility, a thorough experimental investigation as outlined in the provided protocols is essential for its successful development in research and pharmaceutical applications. The choice between thermodynamic and kinetic solubility measurements will depend on the stage of development and the specific questions being addressed. For formulation and late-stage development, the thermodynamic solubility provides the most reliable data, while kinetic solubility is a valuable tool for early-stage screening and compound prioritization.

References

  • PubChem. (n.d.). N-(3-Chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-(3-Chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity Profile of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Foreword: A Strategic Approach to Novel Compound Characterization The exploration of novel chemical entities for therapeutic potential is the cornerstone of modern drug discovery. The compound 1-(pyridine-3-carbonyl)pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Strategic Approach to Novel Compound Characterization

The exploration of novel chemical entities for therapeutic potential is the cornerstone of modern drug discovery. The compound 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid, a structural amalgam of a nicotinoyl moiety and isonipecotic acid, presents a compelling case for investigation. Isonipecotic acid is a known partial agonist of the γ-aminobutyric acid type A (GABAA) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Derivatives of the structurally related nipecotic acid are potent inhibitors of GABA transporters (GATs), which regulate GABAergic tone by clearing the neurotransmitter from the synaptic cleft.[3]

This guide, therefore, is not a retrospective summary of existing data, but a forward-looking strategic plan for the comprehensive elucidation of the receptor binding profile of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid. We will proceed from a position of informed hypothesis, leveraging the known pharmacology of its structural precursors to design a robust, multi-tiered screening cascade. This document is intended for drug development professionals, providing the causal logic behind experimental choices and ensuring that each proposed step is part of a self-validating system.

Section 1: Hypothesized Target Engagement Profile

Based on its chemical architecture, 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid is hypothesized to primarily interact with components of the GABAergic system.

  • Primary Hypothesized Targets:

    • GABAA Receptors: The isonipecotic acid backbone strongly suggests potential activity at GABAA receptors. It may act as an agonist, antagonist, or allosteric modulator at various subunit compositions of this receptor.[1]

    • GABA Transporters (GATs): The piperidine ring is a core feature of many GAT inhibitors.[3] The compound could exhibit inhibitory activity against one or more of the GAT subtypes (GAT1, GAT2, GAT3, BGT1), thereby increasing synaptic GABA concentrations. GAT1, being the most important subtype in the CNS, is of particular interest.[4]

  • Secondary Hypothesized Targets:

    • Nicotinic Acetylcholine Receptors (nAChRs): The presence of the pyridine-3-carbonyl (nicotinoyl) group warrants investigation into potential interactions with nAChRs. While likely of lower affinity than its interaction with the GABAergic system, this possibility cannot be discounted.

Our initial screening strategy will, therefore, focus on these primary targets to efficiently allocate resources and rapidly ascertain the compound's main mechanism of action.

Section 2: The Screening Cascade: From Primary Binding to Functional Activity

A logical, tiered approach is essential to build a comprehensive understanding of the compound's pharmacology. This cascade is designed to first identify primary binding interactions and then to characterize the functional consequences of that binding.

G cluster_0 Tier 1: Primary Binding & Selectivity cluster_1 Tier 2: Affinity & Subtype Specificity cluster_2 Tier 3: Functional & Cellular Activity cluster_3 Tier 4: In Vitro ADME/Tox Profile A GABA-A Receptor Competition Binding Assay D Saturation Binding Assays (Kd Determination) A->D If Hit E GABA-A Subtype Specific Assays (α1, α2, α3, α5) A->E If Hit B GAT Uptake Inhibition Assay F GAT Subtype Specific Assays (GAT1, GAT2, GAT3, BGT1) B->F If Hit C Broad Receptor Panel Screen (e.g., 44 targets) G Electrophysiology (Two-Electrode Voltage Clamp) E->G Characterize Function H Synaptosomal [3H]GABA Uptake Assay F->H Confirm in Native Tissue I Permeability (PAMPA, Caco-2) & P-gp Efflux G->I Proceed if Potent & Selective H->I Proceed if Potent & Selective J Metabolic Stability (Microsomes, Hepatocytes) I->J K CYP450 Inhibition J->K

Caption: A tiered experimental workflow for characterizing 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid.

Section 3: Detailed Experimental Protocols

The following protocols are grounded in established methodologies and are designed to be self-validating through the inclusion of appropriate controls.

Protocol: GABAA Receptor Radioligand Competition Binding Assay

This assay determines the compound's ability to displace a known radioligand from the benzodiazepine binding site of the GABAA receptor, a common allosteric site for modulators.[5][6][7]

Objective: To determine the binding affinity (Ki) of the test compound for the GABAA receptor benzodiazepine site.

Materials:

  • Membrane Preparation: Rat cortical membranes (or membranes from HEK293 cells expressing specific GABAA receptor subtypes).

  • Radioligand: [3H]-Flumazenil or [3H]-Ro 15-4513.[6]

  • Non-specific Binding Control: Diazepam (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid, serially diluted.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer, incubate at 37°C for 30 minutes (to remove endogenous GABA), and centrifuge again. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Diazepam (for non-specific binding) or serially diluted test compound.

    • 50 µL of [3H]-Flumazenil (final concentration ~1 nM).

    • 100 µL of membrane preparation (50-100 µg protein).

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: GAT1 Uptake Inhibition Assay

This assay measures the compound's ability to inhibit the uptake of GABA into cells expressing the GAT1 transporter.[8][9]

Objective: To determine the inhibitory potency (IC50) of the test compound on the human GAT1 transporter.

Materials:

  • Cell Line: MDCK-II or CHO cells stably expressing human GAT1 (hGAT1).[8][10]

  • Radiolabeled Substrate: [3H]-GABA.

  • Inhibitor Control: Nipecotic acid.[8]

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological salt solution.

  • Test Compound: 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid, serially diluted.

Procedure:

  • Cell Culture: Plate hGAT1-expressing cells in a 96-well plate and grow to confluence.

  • Assay Initiation: Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Pre-incubation: Add 50 µL of uptake buffer containing either vehicle or the serially diluted test compound (or Nipecotic acid for control) to each well. Incubate for 10 minutes at 37°C.

  • Uptake Reaction: Add 50 µL of uptake buffer containing [3H]-GABA (final concentration ~30 nM) to initiate the uptake.[10] Incubate for a short, defined period (e.g., 3-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity.

Data Analysis:

  • Plot the radioactivity (counts per minute) against the log concentration of the test compound.

  • Normalize the data with the control (vehicle-treated cells) representing 100% uptake and a known inhibitor (like Nipecotic acid) representing maximum inhibition.

  • Determine the IC50 value using non-linear regression analysis.

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Hypothesized Receptor Binding Affinity Profile

Target Assay Type Radioligand/Substrate Key Parameter Expected Result
GABAA Receptor Competition Binding [3H]-Flumazenil Ki (nM) < 1000
GAT1 Transporter Uptake Inhibition [3H]-GABA IC50 (nM) < 1000
GAT2 Transporter Uptake Inhibition [3H]-GABA IC50 (nM) To be determined
GAT3 Transporter Uptake Inhibition [3H]-GABA IC50 (nM) To be determined
BGT1 Transporter Uptake Inhibition [3H]-GABA IC50 (nM) To be determined

| α7 nAChR | Competition Binding | [3H]-α-Bungarotoxin | Ki (µM) | > 10 |

Interpretation of Results:

  • A low Ki or IC50 value (< 1 µM) in the primary assays would confirm the compound as a "hit" for that target and warrant progression to functional assays.

  • Comparing the affinity across different GAT subtypes will establish the compound's selectivity. A highly selective compound is often desirable to minimize off-target effects.[11]

  • The broad receptor panel screen is crucial for identifying potential off-target liabilities early in the discovery process.

Section 5: Signaling Pathway Context

Understanding the downstream consequences of target engagement is critical. If the compound demonstrates potent activity at GABAA receptors or GATs, it will modulate the primary inhibitory neurotransmitter system in the brain.[12][13]

G Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase GABA GABA Glutamate->GABA GAD GABA_A_R GABA-A Receptor (Cl- Channel) GABA->GABA_A_R Binds GAT1 GAT1 GABA->GAT1 Reuptake Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Inhibition of\nAction Potential Inhibition of Action Potential Postsynaptic->Inhibition of\nAction Potential Glia Glial Cell GABA_A_R->Postsynaptic Cl- Influx (Hyperpolarization) GAT1->Presynaptic Recycling Test_Compound_GAT 1-(pyridine-3-carbonyl) piperidine-4-carboxylic Acid Test_Compound_GAT->GAT1 Inhibits Test_Compound_GABA_A 1-(pyridine-3-carbonyl) piperidine-4-carboxylic Acid Test_Compound_GABA_A->GABA_A_R Modulates

Caption: Overview of the GABAergic synapse, the hypothesized site of action for the test compound.

Section 6: Preliminary ADME/Tox Assessment

For any CNS drug candidate, a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. Early in vitro assessment can prevent costly late-stage failures.[14][15][16]

Table 2: Recommended In Vitro ADME/Tox Panel

Parameter Assay Purpose Desirable Profile for CNS Drug
Solubility Kinetic Solubility Predicts absorption > 50 µM
Permeability PAMPA / Caco-2 Predicts blood-brain barrier penetration Papp > 10 x 10-6 cm/s[17]
Efflux MDR1-MDCK Identifies substrates of P-glycoprotein efflux pump Efflux Ratio ≤ 2.5[17]
Metabolic Stability Human Liver Microsomes Predicts in vivo clearance CLint,u ≤ 100 ml/min/kg[17]
CYP Inhibition Cytochrome P450 Panel Assesses potential for drug-drug interactions IC50 > 10 µM

| Plasma Protein Binding | Equilibrium Dialysis | Determines free fraction of drug | Moderate (to allow for sufficient free drug at target) |

Conclusion

The structured investigation outlined in this guide provides a comprehensive and resource-efficient pathway to characterizing the receptor binding profile of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid. By starting with a hypothesis rooted in the molecule's chemical structure and systematically progressing through binding, functional, and ADME assays, researchers can build a robust data package. This will not only elucidate the primary mechanism of action but also uncover potential liabilities, enabling an informed decision on the compound's future as a potential therapeutic agent for neurological disorders.

References

  • GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery?. Merck Sharp & Dohme Research Laboratories. Available at: [Link]

  • Rankovic, Z., Hargreaves, R. & Bingham, M. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. Available at: [Link]

  • Benke, D. & Mohler, H. Characterization of Benzodiazepine Binding to GABAA Receptors. Current Protocols in Pharmacology. Available at: [Link]

  • GAT1 (SLC6A1) Transporter Assay. BioIVT. Available at: [Link]

  • Kenakin, T. Quantifying Receptor Selectivity in Modern Drug Discovery. Dr. GPCR Ecosystem. Available at: [Link]

  • Benke, D. & Mohler, H. Benzodiazepine binding to GABA(A) receptors. Current Protocols in Pharmacology. Available at: [Link]

  • Schmitt, U. et al. MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry. Available at: [Link]

  • Whiting, P.J. GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery?. Drug Discovery Today. Available at: [Link]

  • Spiering, M.J. The discovery of GABA in the brain. Journal of Biological Chemistry. Available at: [Link]

  • Spiering, M.J. The discovery of GABA in the brain. ASBMB. Available at: [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]

  • Selectivity. Wikipedia. Available at: [Link]

  • What is the best model for determining chemical and receptor binding mechanism?. ResearchGate. Available at: [Link]

  • GAT1 Assay(s). ION Biosciences. Available at: [Link]

  • Cocolakis, E., Gruen, J. & Reisine, T. A homogeneous assay to assess GABA transporter activity. Current Protocols in Neuroscience. Available at: [Link]

  • Stary, E. et al. Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Available at: [Link]

  • Sun, Y. et al. Direct Binding Methods to Measure Receptor–Ligand Interactions. Analytical Chemistry. Available at: [Link]

  • Crider, A.M. et al. Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Isonipecotic acid. Wikipedia. Available at: [Link]

  • ADME attribute alignment of marketed CNS drugs and CNS candidates. ResearchGate. Available at: [Link]

  • In vitro ADME drug discovery services. Symeres. Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

  • De Sarro, G. et al. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Il Farmaco. Available at: [Link]

  • ELISA Techniques for Ligand-Receptor Binding Affinity and Blocking Studies. JoVE. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Ye, Y. et al. Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology. Available at: [Link]

  • Sigel, E. Mapping of the benzodiazepine recognition site on GABA(A) receptors. Current Topics in Medicinal Chemistry. Available at: [Link]

  • 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid. PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. Available at: [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Available at: [Link]

Sources

Foundational

Biological pathways targeted by 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Introduction In the landscape of neuropharmacology, the kynurenine pathway of tryptophan metabolism has emerged as a critical modulator of neuronal function and a promising target for therapeutic intervention in a range...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of neuropharmacology, the kynurenine pathway of tryptophan metabolism has emerged as a critical modulator of neuronal function and a promising target for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a detailed technical overview of the biological pathways targeted by the potent and selective inhibitor, PF-04859989, also known as 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid, although it is more accurately identified as (3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one. Our focus will be on the core mechanisms of action, experimental validation, and the broader implications for drug development professionals and researchers in the field.

Elevated levels of kynurenic acid (KYNA), a key metabolite in this pathway, have been observed in the cerebrospinal fluid and postmortem prefrontal cortex of patients with schizophrenia and bipolar disorder.[1] KYNA is a known antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of the α7 nicotinic acetylcholine receptor, both of which are pivotal for cognitive function.[1] Consequently, the reduction of brain KYNA levels via the inhibition of its synthesizing enzymes presents a rational strategy for treating cognitive impairments associated with these disorders.[1] PF-04859989 has been identified as a brain-penetrant, irreversible inhibitor of kynurenine aminotransferase II (KAT II), the primary enzyme responsible for KYNA synthesis in the brain.[1][2]

The Kynurenine Pathway: A Central Hub for Neuroactive Metabolites

The kynurenine pathway is the principal metabolic route for tryptophan in mammals, accounting for over 95% of its degradation.[3] This complex cascade of enzymatic reactions produces several neuroactive compounds, creating a delicate balance between neuroprotection and neurotoxicity. A simplified overview of this pathway is presented below.

Kynurenine_Pathway cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective/Neuromodulatory Branch Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (KYNA) (Neuroprotective/Neuromodulatory) Kynurenine->Kynurenic_Acid KATs (I, II, III, IV) Three_HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) Kynurenine->Three_HK KMO Quinolinic_Acid Quinolinic Acid (QUIN) (Neurotoxic) Three_HK->Quinolinic_Acid Kynureninase, 3-HAO NAD NAD+ Quinolinic_Acid->NAD QPRT Inhibition_Mechanism PF04859989 PF-04859989 Schiff_Base Schiff Base Intermediate (Imine) PF04859989->Schiff_Base Covalent Reaction PLP Pyridoxal Phosphate (PLP) (in KAT II active site) PLP->Schiff_Base Enamine_Adduct Stable Enamine Adduct (Irreversible) Schiff_Base->Enamine_Adduct Isomerization Inactive_Enzyme Inactive KAT II Enamine_Adduct->Inactive_Enzyme Results in In_Vivo_Workflow Animal_Prep Animal Preparation (Wistar Rats, Stereotaxic Surgery for Microdialysis Probe Implantation) Dosing Dosing (PF-04859989, e.g., 10-30 mg/kg, s.c. or i.p.) Animal_Prep->Dosing Microdialysis In Vivo Microdialysis (Prefrontal Cortex; Collect Dialysates at Timed Intervals) Dosing->Microdialysis Tissue_Collection Tissue Collection (Euthanasia and Brain Dissection at Study Endpoint) Dosing->Tissue_Collection Sample_Analysis HPLC Analysis of Dialysates (Measure Extracellular KYNA) Microdialysis->Sample_Analysis Tissue_Analysis Postmortem Brain Tissue Analysis (Measure Total Brain KYNA) Tissue_Collection->Tissue_Analysis

Sources

Exploratory

Preliminary Toxicity and Safety Profile of 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic Acid: A Comprehensive Preclinical Evaluation Guide

Executive Summary The compound 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid (also known as 1-nicotinoylpiperidine-4-carboxylic acid; CAS: 67691-57-0) is a highly functionalized chemical building block frequently u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid (also known as 1-nicotinoylpiperidine-4-carboxylic acid; CAS: 67691-57-0) is a highly functionalized chemical building block frequently utilized in the synthesis of novel pharmaceuticals, particularly in the development of receptor modulators and enzyme inhibitors. Structurally, it merges a nicotinoyl moiety with an isonipecotic acid (piperidine-4-carboxylic acid) core.

While its specific pharmacological targets vary depending on downstream synthesis, understanding its baseline toxicity is critical for ensuring occupational safety and establishing a reliable starting point for preclinical drug development. This whitepaper delineates the physicochemical properties, structural toxicology, and rigorous, self-validating preclinical evaluation protocols required to assess the safety profile of this compound.

Physicochemical Properties & Structural Toxicology

The toxicological behavior of a compound is inextricably linked to its physicochemical properties. The lipophilicity, polar surface area, and acid-base characteristics of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary
PropertyValueToxicological Implication
Molecular Formula C₁₂H₁₄N₂O₃Baseline organic framework; contains nitrogenous bases and oxygenated functional groups.
Molecular Weight 234.25 g/mol Low molecular weight facilitates rapid cellular permeation and gastrointestinal absorption.
XLogP3 0.3Moderately hydrophilic/lipophilic balance; suggests moderate membrane permeability without severe bioaccumulation risks.
Topological Polar Surface Area (TPSA) 70.5 ŲFalls within the optimal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration, necessitating CNS toxicity screening.
CAS Registry Number 67691-57-0Unique identifier for regulatory and safety tracking.

Data sourced from [1].

Mechanistic Structural Alerts

The molecule features two primary functional groups of toxicological interest:

  • The Carboxylic Acid Moiety: Acts as a localized proton donor. In high concentrations, this acidity can disrupt cellular lipid bilayers, leading to localized protein denaturation and driving its classification as an irritant.

  • The Pyridine Ring (Nicotinoyl Group): Pyridine derivatives are susceptible to hepatic cytochrome P450 (CYP450) mediated oxidation. The formation of pyridine N-oxides can occasionally lead to reactive intermediates that induce oxidative stress, necessitating thorough genotoxicity screening.

HepaticMetabolism Parent 1-Nicotinoylpiperidine- 4-carboxylic Acid Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Hepatic CYP Phase2 Phase II Metabolism (UGT Glucuronidation) Parent->Phase2 Hepatic UGT NOxide Pyridine N-oxide Intermediate Phase1->NOxide Gluc Acyl Glucuronide Conjugate Phase2->Gluc Excretion Renal Excretion (Clearance) NOxide->Excretion Hydrophilic Gluc->Excretion Hydrophilic

Fig 1: Proposed hepatic metabolism pathway of 1-nicotinoylpiperidine-4-carboxylic acid.

Hazard Identification & Acute Toxicity Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid presents the following acute hazards:

  • H302 (Harmful if swallowed): Driven by the rapid gastrointestinal absorption of the compound. The subsequent first-pass hepatic metabolism can create a sudden enzymatic burden, leading to acute oral toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The acidic nature of the piperidine-4-carboxylic acid group lowers the local pH upon contact with moisture on the skin or ocular mucosa, triggering inflammatory cascades.

  • H335 (May cause respiratory irritation): Inhalation of fine particulate dust causes localized irritation in the respiratory tract due to the same pH-dependent mucosal disruption.

Preclinical Safety Evaluation Protocols

To transition this compound from a chemical building block to a viable pharmaceutical intermediate, rigorous in vitro genotoxicity testing is required. The following protocols are designed as self-validating systems , meaning the assay inherently proves its own reliability through mandatory, concurrent internal controls.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To detect point mutations induced by the compound or its metabolites, adhering to [2]. Causality: Evaluates whether the pyridine N-oxide metabolites can intercalate with or alkylate bacterial DNA.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA). Causality: Using multiple strains ensures the detection of both frameshift and base-pair substitution mutations.

  • Metabolic Activation (S9 Mix): Prepare a 30% rat liver post-mitochondrial fraction (S9) induced by phenobarbital/β-naphthoflavone. Causality: Bacteria lack mammalian CYP450 enzymes; S9 simulates human hepatic metabolism to detect promutagens.

  • Pre-Incubation: Incubate the bacterial strains, the test compound (at 5 concentrations up to 5 mg/plate), and the S9 mix for 30 minutes at 37°C before plating.

  • Self-Validation Check: Plate concurrent negative (solvent) controls and positive controls (e.g., 2-aminoanthracene for S9-dependent strains). System Logic: If the positive control fails to induce a >2-fold increase in revertant colonies, or if the vehicle control exceeds historical baselines, the assay automatically invalidates itself, preventing false-negative safety declarations.

  • Scoring: Count revertant colonies after 48-72 hours. A positive result is a dose-dependent, reproducible increase in revertant colonies.

In Vitro Mammalian Cell Micronucleus Test

Objective: To identify clastogenic (chromosome breakage) and aneugenic (chromosome mis-segregation) events, adhering to [3]. Causality: While the Ames test detects point mutations, the bulky nature of the nicotinoyl-piperidine structure may cause physical disruption during mitosis, which this assay detects.

Step-by-Step Methodology:

  • Cell Culture: Utilize TK6 human lymphoblastoid cells. Causality: TK6 cells possess a stable, near-diploid karyotype and a rapid proliferation rate, making them highly sensitive to chromosomal aberrations.

  • Exposure: Treat cells with the test compound for 3-6 hours (with S9) and 24 hours (without S9).

  • Cytokinesis Block: Add Cytochalasin B to the culture. Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis. This traps cells that have undergone one nuclear division in a binucleated state, ensuring only actively dividing cells are analyzed.

  • Harvest and Stain: Fix the cells and stain with DAPI or Giemsa.

  • Self-Validation Check: Evaluate the Cytokinesis-Block Proliferation Index (CBPI). System Logic: The assay is only valid if the positive controls (e.g., Colchicine for aneugenicity) produce a statistically significant increase in micronuclei, and the cytotoxicity of the test compound does not exceed 55±5% (to avoid false positives from apoptotic body formation).

ToxWorkflow cluster_genotox In Vitro Genotoxicity (Self-Validating) Synthesis Synthesis InSilico In Silico QSAR (Structural Alerts) Synthesis->InSilico Cytotox Dose Range Finding (Cytotoxicity Assay) InSilico->Cytotox Target Dose Ames Ames Test (OECD 471) Point Mutations Cytotox->Ames MN Micronucleus (OECD 487) Clastogenicity Cytotox->MN InVivo In Vivo Acute Toxicity (Rodent Model) Ames->InVivo If Negative MN->InVivo If Negative

Fig 2: Tiered preclinical safety and genotoxicity screening workflow.

Standard Operating Procedures (SOP) for Safe Handling

Due to the H315, H319, and H335 hazard classifications, laboratory handling must strictly adhere to the following self-contained safety protocol:

  • Engineering Controls: All weighing and transfer operations must occur within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a minimum face velocity of 0.5 m/s. Causality: This prevents the aerosolization of the fine powder into the operator's respiratory zone, neutralizing the H335 inhalation risk.

  • Personal Protective Equipment (PPE): Operators must wear double-layered nitrile gloves, tight-fitting chemical safety goggles, and a fluid-resistant lab coat. Causality: Nitrile provides a robust chemical barrier against the lipophilic transfer of the nicotinoyl moiety, preventing H315 skin irritation.

  • Weighing Mechanics: Utilize anti-static weighing boats and ionizers. Causality: The powder is prone to electrostatic dispersion; neutralizing static charge prevents sudden aerosolization.

  • Decontamination: Spills must be neutralized and wiped down using a 70% Ethanol/30% Water solution. Causality: Given the compound's XLogP3 of 0.3, an aqueous-organic solvent mixture is thermodynamically optimal for solubilizing and lifting both the polar carboxylic acid and the lipophilic pyridine ring from surfaces.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 943291, 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid". PubChem.[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. "Test No. 471: Bacterial Reverse Mutation Test". OECD iLibrary.[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. "Test No. 487: In Vitro Mammalian Cell Micronucleus Test". OECD iLibrary.[Link]

  • European Medicines Agency (EMA). "Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products". EMA Regulatory Overview.[Link]

Protocols & Analytical Methods

Method

HPLC method development protocol for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

An Application Note and Protocol for the HPLC Method Development of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid Abstract This guide provides a comprehensive, step-by-step protocol for developing a robust High-Per...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Method Development of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Abstract

This guide provides a comprehensive, step-by-step protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid. The document outlines a logical workflow rooted in the physicochemical properties of the analyte, navigating the critical decisions of chromatographic mode selection, mobile phase and stationary phase screening, and parameter optimization. Primary focus is given to Hydrophilic Interaction Liquid Chromatography (HILIC) as a superior strategy for retaining and resolving this polar, zwitterionic compound. An alternative Reversed-Phase (RP-HPLC) method development protocol is also detailed. This application note is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, accurate, and reproducible analytical method for this compound, in accordance with established regulatory principles.

Analyte Characterization: The Foundation of Method Development

A successful analytical method is built upon a fundamental understanding of the analyte's chemical properties. 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid is a molecule with distinct polar characteristics that dictate its chromatographic behavior.

The structure contains three key functional groups:

  • A carboxylic acid moiety (acidic, pKa ~4.8)

  • A pyridine ring (basic, pKa of the protonated form ~5.2)

  • An amide linkage

This combination of a persistent acidic and a basic functional group makes the molecule zwitterionic across a wide pH range. Its low calculated LogP value further confirms its hydrophilic nature.[1] These properties present a significant challenge for traditional reversed-phase chromatography, where retention is primarily driven by hydrophobic interactions.[2]

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₃PubChem[1]
Molecular Weight 234.25 g/mol PubChem[1]
XLogP3 0.3PubChem[1]
Structure 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Structure sourced from PubChem, CID 943291.

Strategic Approach: Chromatographic Mode Selection

Given the analyte's high polarity, a deliberate choice of chromatographic mode is the most critical step. Simply defaulting to a standard C18 column is likely to result in poor or no retention.

The Challenge with Reversed-Phase (RP-HPLC)

In RP-HPLC, polar compounds have weak interactions with the non-polar stationary phase, often leading to elution at or near the void volume.[3] While manipulating mobile phase pH can suppress the ionization of either the acidic or basic group, it is impossible to neutralize both simultaneously.

  • Low pH (e.g., pH < 3): The carboxylic acid is protonated (neutral), but the pyridine nitrogen is protonated (cationic). This positive charge can lead to secondary ionic interactions with residual silanols on the silica backbone of the stationary phase, causing poor peak shape (tailing).[2]

  • High pH (e.g., pH > 8): The pyridine is neutral, but the carboxylic acid is deprotonated (anionic). This requires specialized hybrid or high-pH stable columns, as traditional silica dissolves above pH ~8.[2]

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating polar and hydrophilic compounds.[4] HILIC employs a polar stationary phase (e.g., unbonded silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase. The more hydrophilic the analyte, the stronger its retention. This makes HILIC the recommended primary strategy for this analyte.

Overall Method Development Workflow

The following diagram illustrates the logical flow for developing and validating an HPLC method for this target analyte, from initial characterization to the final validated procedure.

MethodDevelopmentWorkflow cluster_start Phase 1: Foundation cluster_hilic Phase 2: Primary Path (HILIC) cluster_rp Phase 2: Alternative Path (RP-HPLC) cluster_end Phase 3: Validation Analyte Analyte Characterization (pKa, logP, Structure) Mode_Selection Chromatographic Mode Selection (HILIC vs. RP-HPLC) Analyte->Mode_Selection HILIC_Screen Column & Mobile Phase Screening - Amide, Silica Columns - ACN/Ammonium Formate Mode_Selection->HILIC_Screen Primary Strategy RP_Screen Column & Mobile Phase Screening - Polar-Endcapped C18 - Low pH (TFA, Formic Acid) Mode_Selection->RP_Screen Alternative Strategy HILIC_Optimize Parameter Optimization - Gradient Profile - Buffer pH & Concentration - Temperature HILIC_Screen->HILIC_Optimize HILIC_SST System Suitability Testing (USP <621>) HILIC_Optimize->HILIC_SST Validation Method Validation (ICH Q2(R1)) HILIC_SST->Validation RP_Optimize Parameter Optimization - Organic % / Gradient - pH & Buffer Strength - Temperature RP_Screen->RP_Optimize RP_SST System Suitability Testing (USP <621>) RP_Optimize->RP_SST RP_SST->Validation

Caption: Logical workflow for HPLC method development.

Protocol 1: HILIC Method Development (Primary Recommendation)

This protocol outlines a systematic approach to developing a robust HILIC method.

Materials and Equipment
  • HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV/PDA Detector.

  • Analyte: 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid standard.

  • Columns (Recommended for Screening):

    • Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Unbonded silica HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Reagents: Acetonitrile (HPLC Grade), Water (Type I), Ammonium Formate, Formic Acid.

Step-by-Step Protocol

Step 1: Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in Water, adjust pH to 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Diluent: 90:10 (v/v) Acetonitrile:Water. Note: The sample diluent should be similar to the initial mobile phase conditions to ensure good peak shape.

  • Sample Stock Solution: Accurately weigh and dissolve the analyte in the diluent to a concentration of 1.0 mg/mL.

  • Working Sample Solution: Dilute the stock solution with the diluent to a final concentration of ~10 µg/mL.

Step 2: Initial Screening The goal is to find a condition that provides retention for the analyte (k > 2).

  • Install the Amide HILIC column and equilibrate with 95% Mobile Phase B for at least 30 minutes.

  • Set up the initial chromatographic conditions as a scouting gradient.

ParameterConditionRationale
Column Amide HILIC (100 x 2.1 mm, 1.7 µm)Good starting point for general polar compounds.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Provides ionic strength and controls analyte/silanol ionization.
Mobile Phase B AcetonitrileWeak solvent in HILIC, drives retention.[5]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides stable operating conditions.
Injection Vol. 2 µLMinimizes peak distortion from injection solvent.
Detection UV at 260 nmBased on the pyridine chromophore.
Gradient 95% B to 50% B over 10 minutesBroad scouting gradient to locate the analyte elution window.[6]
  • Inject the working sample solution.

  • Evaluate the chromatogram for retention time and peak shape. If retention is poor, repeat with the unbonded silica column.

Step 3: Optimization Once retention is achieved, optimize the separation for peak shape, efficiency, and run time.

  • Gradient Optimization: Adjust the gradient slope and duration based on the scouting run. If the peak elutes very late, a steeper gradient or higher starting %A may be used. For co-eluting peaks (if impurities are present), a shallower gradient will improve resolution.

  • Isocratic Hold: For a simple separation, an isocratic method may be faster and more robust. Based on the elution percentage of the scouting gradient, calculate an approximate isocratic condition (e.g., if the peak elutes at 80% B, try an isocratic run at 85% B).

  • Buffer pH/Concentration: Analyze the peak shape. If tailing is observed, slightly adjusting the pH (e.g., to 3.5) or increasing the buffer concentration (e.g., to 20 mM) can sometimes improve it by better masking stationary phase active sites.

Final Method and System Suitability

The final method should meet predefined system suitability criteria to ensure its performance. These criteria are based on guidelines from the United States Pharmacopeia (USP).[7][8]

Example Final HILIC Method:

ParameterCondition
Column Amide HILIC (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
Detection UV at 260 nm
Elution Isocratic, 88% B

System Suitability Test (SST): Perform five replicate injections of the working sample solution.

  • Tailing Factor (Tf): Must be ≤ 1.8.[8]

  • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

  • Theoretical Plates (N): Must be ≥ 2000.

Protocol 2: RP-HPLC Method Development (Alternative)

If HILIC is not available or desired, this protocol can be followed. The key is to use a modern, polar-compatible C18 column and control the mobile phase pH.

Materials and Equipment
  • HPLC System: As above.

  • Columns (Recommended for Screening):

    • Polar-endcapped C18 (e.g., 150 x 4.6 mm, 3.5 µm)

    • Polar-embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm)

  • Reagents: Acetonitrile (HPLC Grade), Water (Type I), Trifluoroacetic Acid (TFA), Formic Acid.

Step-by-Step Protocol

Step 1: Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: 95:5 (v/v) Mobile Phase A:Mobile Phase B.

  • Sample Solutions: Prepare as described in the HILIC section, using the RP-HPLC diluent.

Step 2: Initial Screening

  • Install the polar-endcapped C18 column and equilibrate with 95% Mobile Phase A.

  • Set up the initial chromatographic conditions.

ParameterConditionRationale
Column Polar-endcapped C18 (150 x 4.6 mm, 3.5 µm)Designed to prevent ligand collapse in high-aqueous mobile phases and shield silanols.[9]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Protonates the carboxylic acid to increase hydrophobicity and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains consistent pH during the gradient.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable operating conditions.
Injection Vol. 10 µL
Detection UV at 260 nm
Gradient 5% B to 50% B over 15 minutesA shallow gradient is often needed for polar compounds in RP.
  • Inject the working sample and evaluate retention and peak shape.

Step 3: Optimization

  • Peak Shape: Tailing may still occur due to the cationic pyridine group. If observed, try 0.1% TFA instead of formic acid. TFA is a stronger ion-pairing agent and can improve the peak shape of bases.

  • Retention: If retention is insufficient even at 5% organic, a polar-embedded phase may offer alternative selectivity.

  • Gradient/Isocratic: Optimize the mobile phase composition to achieve a retention factor (k) between 2 and 10 with an acceptable run time.

Method Validation Principles

Once a final method is developed and meets system suitability criteria, it must be validated for its intended purpose. Validation demonstrates that the analytical procedure is reliable, accurate, and consistent.[10] The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13]

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]

Conclusion

The development of a robust HPLC method for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid requires a strategy that directly addresses its polar, zwitterionic nature. A HILIC-based approach is strongly recommended as the primary pathway, offering superior retention and peak shape by leveraging the analyte's hydrophilicity. The detailed HILIC protocol provides a clear roadmap for screening, optimization, and implementation. While a reversed-phase method is feasible using modern polar-compatible columns and careful pH control, it may present greater challenges in achieving optimal peak symmetry. Both protocols are designed to produce a final method that is suitable for validation according to ICH guidelines, ensuring its suitability for use in a regulated environment.

References

  • Vertex AI Search. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Vertex AI Search. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Chirita, R., et al. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1133-1166.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography.
  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • Azonetwork. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Pharmacopeia. (2022). <621> Chromatography.
  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 943291, 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

Sources

Application

Application Note: Utilizing 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic Acid in Amide Peptide Coupling

Introduction & Structural Rationale 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic acid (CAS 67691-57-0), also known as 1-nicotinoylpiperidine-4-carboxylic acid, is a highly versatile building block in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

1-(Pyridine-3-carbonyl)piperidine-4-carboxylic acid (CAS 67691-57-0), also known as 1-nicotinoylpiperidine-4-carboxylic acid, is a highly versatile building block in medicinal chemistry and drug discovery[1]. Structurally, it combines a rigid piperidine ring with a polar, basic pyridine moiety. This specific architecture is frequently utilized to synthesize peptidomimetics, targeted therapeutics (such as dual sEH/FAAH inhibitors[2]), and complex macrocycles.

The piperidine ring provides a defined spatial vector for the C4-carboxylic acid, imparting conformational restriction to the resulting amide bond. Meanwhile, the pyridine-3-carbonyl (nicotinoyl) group acts as a potent hydrogen bond acceptor, significantly improving the aqueous solubility of the final drug candidate and modulating its lipophilicity (logD)[2]. However, these exact structural features introduce specific challenges during amide coupling that require careful reagent selection and protocol optimization.

Mechanistic Insights & Reagent Selection (Causality)

When coupling 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid to a target amine, three primary structural factors dictate the experimental design:

  • Steric Hindrance at C4 : The carboxylic acid is attached to a secondary carbon on the piperidine ring. While not as hindered as a tertiary carbon (e.g., pivalic acid), it is significantly more sterically demanding than linear aliphatic acids[3]. This necessitates highly efficient activating agents to prevent sluggish reaction kinetics.

  • Pyridine Basicity (pKa ~5.2) : The basic nitrogen on the pyridine ring means the compound often exists as a zwitterion or a hydrochloride salt depending on its commercial source or prior synthesis steps. To ensure the carboxylic acid is fully available as a nucleophilic carboxylate for activation, a non-nucleophilic base (such as N,N-Diisopropylethylamine [DIPEA] or N-Methylmorpholine [NMM]) must be added in stoichiometric excess[4].

  • Workup Partitioning : Because the resulting amide product retains the basic pyridine ring, acidic aqueous workups (e.g., 1M HCl washes) will protonate the product, driving it into the aqueous layer and destroying the yield. Workups must be strictly buffered to mildly basic conditions (e.g., saturated NaHCO₃)[2].

Reagent Selection Rationale
  • HATU : The gold standard for sterically hindered secondary acids. It rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The neighboring group effect of the pyridine nitrogen in HOAt dramatically accelerates amine attack[5].

  • T3P (Propylphosphonic anhydride) : Ideal for process scale-up. It generates water-soluble byproducts, avoids the explosive hazards associated with HOAt/HOBt derivatives, and exhibits exceptional functional group tolerance[6].

Mechanism Acid Carboxylic Acid (Substrate) Deprot Deprotonation by DIPEA (Carboxylate Formation) Acid->Deprot HATU HATU Reagent OAt Active HOAt Ester Intermediate HATU->OAt Deprot->OAt + HATU Tetra Tetrahedral Intermediate OAt->Tetra + Amine Amine Nucleophilic Amine Amine->Tetra Amide Target Amide + HOAt Byproduct Tetra->Amide - HOAt

Figure 2: Mechanistic pathway of HATU-mediated amide coupling.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance of various coupling reagents specifically applied to 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid based on process chemistry benchmarks[6][7].

Coupling ReagentTypical Yield (%)Reaction TimeByproduct RemovalScalability / CostPrimary Application
HATU / DIPEA 85 - 95%1 - 3 hoursDifficult (HOAt toxicity)Low / High CostDiscovery / Milligram scale
EDC / HOBt 70 - 85%4 - 12 hoursEasy (Water soluble)Moderate / MediumGeneral synthesis
T3P / NMM 80 - 90%2 - 6 hoursVery Easy (Water wash)High / Low CostProcess / Gram-to-Kilo scale
PyBOP / DIPEA 75 - 85%3 - 8 hoursDifficult (HMPA analog)Low / High CostHindered secondary amines

Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks are embedded to ensure causality between the chemical state and the procedural step[8].

Workflow Start 1-Nicotinoylpiperidine-4-carboxylic Acid + Target Amine Activation Carboxylic Acid Activation (HATU / EDC / T3P) Start->Activation Base Addition of Base (DIPEA / NMM) Activation->Base Coupling Amide Bond Formation (RT, 2-12 hours) Base->Coupling Workup Aqueous Workup / Extraction (NaHCO3, Brine) Coupling->Workup Purification Purification (Flash Chromatography / HPLC) Workup->Purification Product Purified Amide Product Purification->Product

Figure 1: General workflow for the amide coupling of 1-nicotinoylpiperidine-4-carboxylic acid.

Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

Best for: High-value, weakly nucleophilic, or sterically hindered amines.

Materials:

  • 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Target Amine (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • DIPEA (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Dissolution & Deprotonation: Suspend the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv).

    • Self-Validation Check: Spot a micro-drop of the solution onto wet pH paper. The pH must be >8 to ensure the basic pyridine ring is neutralized and the carboxylate is formed.

  • Activation: Add HATU (1.2 equiv) in one portion at room temperature. Stir for 10 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.

  • Amine Addition: Add the target amine (1.1 equiv) dissolved in 1.0 mL of DMF dropwise.

  • Reaction Monitoring: Stir at room temperature for 1–3 hours.

    • Self-Validation Check: Analyze an aliquot via LC-MS. Look for the disappearance of the active ester mass (M+118) and the appearance of the product mass.

  • Workup: Dilute the reaction with Ethyl Acetate (25 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (3 × 10 mL).

    • Causality Note: Do not use citric acid or HCl washes; the pyridine ring will protonate and partition the product into the aqueous waste.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase HPLC or silica gel chromatography (typically requiring a polar eluent like DCM/MeOH due to the pyridine ring).

Protocol B: Scalable T3P Coupling (Process Scale)

Best for: Gram-scale synthesis requiring green chemistry profiles and easy workups.

Materials:

  • 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic acid (1.0 equiv, 10.0 mmol)

  • Target Amine (1.05 equiv, 10.5 mmol)

  • T3P (50 wt% solution in EtOAc) (1.5 equiv, 15.0 mmol)

  • N-Methylmorpholine (NMM) (4.0 equiv, 40.0 mmol)

  • Ethyl Acetate (EtOAc) (50 mL)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with the carboxylic acid, target amine, and EtOAc.

  • Base Addition: Add NMM (4.0 equiv). NMM is preferred over DIPEA for T3P reactions as it minimizes epimerization and provides a cleaner reaction profile[6].

  • Coupling: Cool the mixture to 0–5 °C in an ice bath. Add the T3P solution (1.5 equiv) dropwise over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Aqueous Workup: Quench the reaction by adding water (20 mL). The T3P byproducts are highly water-soluble. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Self-Validation Check: The aqueous layers can be back-extracted once with EtOAc to ensure no product loss, but the high water solubility of T3P byproducts guarantees a highly pure crude organic stream.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate. The crude product is often >90% pure and can be used directly or recrystallized.

Sources

Method

Application Notes and Protocols for the Extraction of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Introduction: The Critical Role of Sample Preparation The accurate quantification of small molecule therapeutics and their metabolites from complex biological matrices is fundamental to drug development and clinical rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Sample Preparation

The accurate quantification of small molecule therapeutics and their metabolites from complex biological matrices is fundamental to drug development and clinical research. The analyte of interest, 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid , is a polar molecule whose accurate measurement by sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly dependent on the efficacy of the sample preparation method. Biological samples, such as plasma, serum, and urine, contain a multitude of endogenous substances—proteins, lipids, salts, and other metabolites—that can interfere with analysis, suppress ionization (matrix effects), and compromise instrument performance[1][2].

This document provides a comprehensive guide to three prevalent sample preparation techniques for the extraction of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to elucidate the physicochemical principles governing each method, empowering researchers to select and optimize the most appropriate technique for their specific analytical objectives.

Analyte Physicochemical Properties: The Key to a-priori Method Design

A successful extraction strategy is not accidental; it is predicted by the physicochemical properties of the target analyte. Understanding these characteristics allows for the manipulation of the analyte's state to maximize its separation from matrix components.

1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid possesses two key ionizable functional groups: a carboxylic acid and a pyridine ring. The charge state of these groups is pH-dependent and is the primary lever for achieving selective extraction.

  • The carboxylic acid group (-COOH) is acidic and will be deprotonated (negatively charged, -COO⁻) at a pH above its pKa.

  • The pyridine ring nitrogen is basic and will be protonated (positively charged, N⁺-H) at a pH below its pKa.

Due to the electron-withdrawing effect of the adjacent carbonyl group, the pyridine nitrogen is expected to have a pKa of approximately 2-3. The carboxylic acid moiety is expected to have a pKa in the range of 4-5. This amphoteric nature is central to the extraction strategies outlined below.

PropertyValueSourceSignificance for Extraction Strategy
Molecular Formula C₁₂H₁₄N₂O₃[3][4]Basic information for mass spectrometry.
Molecular Weight 234.25 g/mol [3][4]Basic information for mass spectrometry.
Calculated XLogP3 0.3[3]Indicates the compound is polar and will have high solubility in aqueous media and low solubility in non-polar organic solvents.
Estimated pKa₁ (Pyridine-N) ~2-3InferredAt pH > 3, the pyridine nitrogen is neutral. At pH < 2, it becomes positively charged, enabling cation-exchange SPE.
Estimated pKa₂ (Carboxylic Acid) ~4-5InferredAt pH < 4, the carboxylic acid is neutral. At pH > 5, it becomes negatively charged, enabling anion-exchange SPE.

Overview of Extraction Strategies

Three primary techniques are evaluated for their utility in extracting this analyte. The choice depends on the required sample cleanliness, throughput, and sensitivity.

TechniquePrincipleThroughputCostSelectivity
Protein Precipitation (PPT) Bulk protein removal via denaturation with an organic solvent.HighLowLow
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on polarity and pH.MediumLowMedium
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent and elution with a different solvent.Medium-HighHighHigh

Protocol I: Protein Precipitation (PPT)

PPT is the simplest, fastest, and most cost-effective method for removing the bulk of proteins from biological fluids like plasma or serum.[1][5] The mechanism involves adding a water-miscible organic solvent, which disrupts the solvation shell around proteins, causing them to denature and precipitate.[6]

Causality and Experimental Choices

For a polar analyte like 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid, PPT is a viable "quick and dirty" method. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more completely, resulting in a cleaner supernatant and denser protein pellet.[6] A 3:1 or 4:1 ratio of solvent to sample is standard to ensure efficient protein crashing.[6][7]

Experimental Workflow: Protein Precipitation

cluster_0 Protein Precipitation Workflow sample 100 µL Biological Sample (e.g., Plasma) add_solvent Add 300 µL Acetonitrile (with Internal Standard) sample->add_solvent 3:1 Ratio vortex Vortex for 1 minute add_solvent->vortex centrifuge Centrifuge at >10,000 x g for 10 minutes vortex->centrifuge supernatant Transfer Supernatant to a clean plate/vial centrifuge->supernatant analysis Inject directly or Evaporate & Reconstitute supernatant->analysis

Caption: High-throughput protein precipitation workflow.

Detailed Step-by-Step Protocol
  • Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube or a well of a 96-well deep-well plate.

  • Add 300 µL of cold (<4°C) acetonitrile containing the internal standard. The use of an acidic modifier like 0.1% formic acid in the acetonitrile can improve protein precipitation and keep the analyte stable.[8]

  • Seal the tube or plate and vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to a new tube or well for analysis.

  • The supernatant can be injected directly into the LC-MS/MS system. Alternatively, for increased sensitivity, it can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Trustworthiness & Limitations

While fast and inexpensive, PPT offers the least selective cleanup.[7] The resulting supernatant still contains significant amounts of endogenous small molecules, lipids, and salts, which can lead to significant ion suppression in the MS source, potentially compromising assay accuracy and precision.

Protocol II: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][9] The extraction efficiency is controlled by manipulating the pH of the aqueous phase to render the analyte neutral, thereby increasing its partitioning into the organic phase.

Causality and Experimental Choices

Given the analyte's low XLogP3 of 0.3, it is inherently hydrophilic. To extract it from an aqueous matrix into an organic solvent, its polarity must be minimized. This is achieved by adjusting the sample pH to a value between its two pKa values (pKa₁ ≈ 2-3 and pKa₂ ≈ 4-5). At a pH of ~3.5, the pyridine nitrogen is largely neutral, and the carboxylic acid is largely protonated and neutral. In this uncharged state, its solubility in a moderately polar, water-immiscible organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol is maximized.

Experimental Workflow: Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow sample 200 µL Biological Sample ph_adjust Add 50 µL pH 3.5 Buffer (e.g., Acetate Buffer) sample->ph_adjust add_solvent Add 1 mL Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent vortex Vortex for 5 minutes add_solvent->vortex Partitioning centrifuge Centrifuge at 3,000 x g for 5 minutes vortex->centrifuge Phase Separation collect Transfer Organic Layer (top layer) centrifuge->collect evaporate Evaporate to Dryness (Nitrogen stream, 40°C) collect->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute

Caption: pH-adjusted liquid-liquid extraction workflow.

Detailed Step-by-Step Protocol
  • Pipette 200 µL of the biological sample into a suitable extraction tube.

  • Add 50 µL of a 1M acetate buffer (pH 3.5) and briefly vortex.

  • Add 1 mL of ethyl acetate (or another suitable water-immiscible solvent).

  • Cap the tube and vortex vigorously for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase, vortex, and transfer to an autosampler vial for analysis.

Trustworthiness & Solvent Selection

LLE provides a significantly cleaner extract than PPT by removing non-volatile salts and many polar interferences. However, the process is more labor-intensive and difficult to automate.[9] The choice of solvent is critical; highly non-polar solvents like hexane will not work for this analyte.

Organic SolventPolarityProsCons
Ethyl Acetate MediumGood extraction for moderately polar compounds; easily evaporated.Can co-extract some endogenous interferences.
Methyl-tert-butyl ether (MTBE) Low-MediumClean extracts; sharp phase separation.More volatile; may extract lipids.
Dichloromethane/Isopropanol (9:1) Medium-HighPowerful solvent for polar analytes.Dichloromethane is denser than water (bottom layer); environmental concerns.

Protocol III: Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique.[5][10] It uses a solid sorbent packed into a cartridge or 96-well plate to retain the analyte of interest while matrix interferences are washed away. The analyte is then selectively eluted.

Causality and Experimental Choices

The amphoteric nature of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid makes it an ideal candidate for Mixed-Mode Solid-Phase Extraction . This technique utilizes a sorbent that has both reversed-phase (for retaining compounds based on hydrophobicity) and ion-exchange (for retaining compounds based on charge) properties.[11]

A Mixed-Mode Strong Cation Exchange (MCX) sorbent is recommended. The strategy is as follows:

  • Load: Acidify the sample to a pH of ~2. This ensures the carboxylic acid is neutral (-COOH) and the pyridine nitrogen is positively charged (N⁺-H). The analyte will be retained on the sorbent by both cation exchange and reversed-phase mechanisms.

  • Wash 1 (Acidic): An acidic wash (e.g., 2% formic acid in water) will keep the analyte charged and bound while washing away neutral and acidic interferences.

  • Wash 2 (Organic): A wash with an organic solvent (e.g., methanol) will remove non-polar interferences retained by the reversed-phase mechanism. The analyte remains bound by the strong electrostatic ion-exchange interaction.

  • Elute: A basic organic solvent (e.g., 5% ammonium hydroxide in methanol) will neutralize the pyridine nitrogen, disrupting the ion-exchange retention mechanism and eluting the analyte in a clean, organic solution.

Experimental Workflow: Mixed-Mode SPE

cluster_2 Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow condition Condition (1 mL Methanol) equilibrate Equilibrate (1 mL Water) condition->equilibrate load Load Sample (Pre-treated with acid, pH~2) equilibrate->load Analyte Binds wash1 Wash 1 (1 mL 2% Formic Acid) load->wash1 Remove Polar Interferences wash2 Wash 2 (1 mL Methanol) wash1->wash2 Remove Non-Polar Interferences elute Elute (1 mL 5% NH₄OH in Methanol) wash2->elute Neutralize & Elute Analyte collect Collect Eluate elute->collect

Caption: High-selectivity Mixed-Mode SPE workflow.

Detailed Step-by-Step Protocol
  • Sample Pre-treatment: Dilute 100 µL of the biological sample with 400 µL of 2% aqueous formic acid. Vortex to mix. This ensures the analyte is in the correct protonated state for binding.

  • Condition: Pass 1 mL of methanol through the MCX SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the entire 500 µL of the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Pass 1 mL of 2% aqueous formic acid through the cartridge to wash away polar, acidic, and neutral interferences.

  • Wash 2: Pass 1 mL of methanol through the cartridge to wash away lipids and other non-polar interferences.

  • Elution: Place a clean collection tube or plate under the cartridge. Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

  • Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial LC mobile phase for analysis.

Trustworthiness & Sorbent Selection

This mixed-mode SPE protocol is designed to be highly selective and robust, providing the cleanest extracts and minimizing matrix effects. This is crucial for achieving the lowest limits of quantification and the highest data quality. While more expensive and time-consuming than PPT or LLE, the investment often pays dividends in assay performance and reliability.

Conclusion and Method Selection Summary

The optimal sample preparation technique for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid depends on the specific requirements of the study.

  • Protein Precipitation is suitable for high-throughput screening or when high sensitivity is not required, and potential matrix effects can be managed.

  • Liquid-Liquid Extraction offers a balance between sample cleanliness and cost, suitable for assays requiring moderate sensitivity and selectivity.

  • Solid-Phase Extraction , particularly using a mixed-mode cation exchange mechanism, provides the highest level of selectivity and is the recommended approach for validated, regulated bioanalysis or any application demanding maximum sensitivity and data quality.

By understanding the interplay between the analyte's physicochemical properties and the principles of each extraction technique, researchers can confidently develop and implement robust and reliable methods for the quantification of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid in complex biological matrices.

References

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Phenomenex. [Link]

  • Bio-Synthesis Inc. (2014, September 4). Protein Precipitation Methods for Proteomics. Bio-Synthesis Inc. [Link]

  • Chang, M. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Agilent Technologies, Inc. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid. PubChem Compound Database. [Link]

  • Gladysz, J. A., et al. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. Journal of the American Chemical Society, 129(15), 4533-4542. [Link]

  • Marin, S. J., Smith, J., & Neifeld, J. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. [Link]

  • Tural, B., et al. (2014). Intensification of Pyridine-3-carboxylic Acid Extraction Using N-Methyl-N,N-dioctyloctan-1-ammonium Chloride in Different Type of Diluents. Journal of Chemical & Engineering Data, 59(8), 2571-2576. [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1680, 463412. [Link]

  • Kumar, S., & Babu, B. V. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(7), 2095-2101. [Link]

  • Telepchak, M. J., & Liscouski, J. G. (2003, November 1). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem Compound Database. [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Phenomenex. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8-14. [Link]

  • ResearchGate. (2009). (PDF) Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. ResearchGate. [Link]

  • De Nys, H., et al. (2021). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 146(14), 4447-4467. [Link]

  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • ResearchGate. (2024, October 10). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. ResearchGate. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices. IJPSR. [Link]

  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
  • Google Patents. (n.d.). EP2428505B1 - Process for producing pyridine carboxylic acids.
  • ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate. [Link]

Sources

Application

NMR spectroscopy characterization of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Application Note: Advanced NMR Conformational Analysis of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid Executive Summary 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid is a highly functionalized pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Conformational Analysis of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Executive Summary

1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid is a highly functionalized pharmaceutical building block containing a basic pyridine ring and an acidic carboxylic acid moiety[1]. A critical analytical challenge during its structural verification is the presence of restricted rotation around the N-acyl amide bond. This guide provides an in-depth, self-validating NMR protocol to definitively assign the structure, differentiate rotameric states from genuine impurities, and calculate the rotational energy barrier using Variable Temperature (VT) NMR.

Mechanistic Causality: The N-Acyl Rotamer Phenomenon

In N-acyl piperidines, the delocalization of the nitrogen lone pair into the adjacent carbonyl π* orbital imparts partial double-bond character to the C-N bond. This restricts free rotation, generating distinct syn and anti conformers (rotamers)[2]. Because the interconversion rate at 298 K is significantly slower than the NMR timescale, the piperidine ring protons and carbons experience two distinct magnetic environments.

This phenomenon manifests as peak doubling or severe signal broadening, which is frequently misdiagnosed as sample impurity. Elevating the temperature increases the kinetic energy of the molecules; once the exchange rate exceeds the frequency difference between the rotameric signals, they coalesce into a single time-averaged peak[3].

Mechanism A Amide C-N Bond (Partial Double Bond) B Restricted Rotation (Slow Exchange at 298 K) A->B C Syn/Anti Rotamers (Peak Doubling in NMR) B->C D Signal Coalescence (Fast Exchange at High Temp) C->D

Causality of restricted amide rotation leading to NMR signal coalescence.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating loop. Every hardware parameter and spectral hypothesis is empirically verified before final data interpretation.

Step 1: Sample Preparation & Solvent Selection

  • Action : Dissolve 20 mg of the analyte in 600 µL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality : DMSO-d6 (bp 189 °C) is specifically chosen over CDCl3 (bp 61 °C). Its high boiling point is mandatory to safely reach the elevated temperatures (~345–370 K) required to observe rotamer coalescence during VT-NMR without solvent boiling. Furthermore, it effectively solvates the polar zwitterionic character of the carboxylic acid and pyridine moieties[1].

Step 2: Hardware Calibration (Self-Validation)

  • Action : Before initiating VT-NMR, insert a 100% Ethylene Glycol standard NMR tube. Acquire a ¹H spectrum and measure the chemical shift difference (Δδ) between the CH₂ and OH protons. Calculate the exact probe temperature: T (K) = 466.5 - 104.0 * Δδ.

  • Causality : This eliminates hardware-induced thermocouple errors, ensuring the kinetic calculations derived from the Eyring equation are thermodynamically accurate.

Step 3: Ambient Acquisition (298 K)

  • Action : Acquire ¹H NMR using a 30° excitation pulse and an extended relaxation delay (D1 = 10 s).

  • Self-Validation Check : Integrate the doubled peaks (e.g., the two signals for the equatorial H2 protons). The sum of the major and minor rotamer integrals must perfectly equal the integer proton count (1H). Any deviation >5% indicates a co-eluting impurity rather than a conformational isomer.

  • Action : Acquire ¹³C NMR using power-gated decoupling with D1 = 2.5 s to ensure the unprotonated carbonyl carbons relax sufficiently for detection. Follow with Multiplicity-Edited HSQC to resolve overlapping piperidine signals.

Step 4: Variable Temperature (VT) NMR Execution

  • Action : Increase the probe temperature from 298 K to 373 K in 10 K increments. Allow a 10-minute thermal equilibration period at each step. Acquire a ¹H spectrum at each temperature until the doubled piperidine signals merge into sharp, time-averaged singlets.

Workflow Step1 Sample Prep & Temp Calibration (DMSO-d6, Ethylene Glycol Std) Step2 1D & 2D NMR at 298 K (Identify Peak Doubling) Step1->Step2 Step3 Self-Validation (Integral Sum = Proton Count) Step2->Step3 Step4 VT-NMR Acquisition (Heat to Coalescence >345 K) Step3->Step4 Validated Step5 Kinetic Analysis (Calculate ΔG‡ via Eyring Eq) Step4->Step5

Self-validating workflow for NMR characterization and VT-NMR analysis.

Data Interpretation & Expected Results

The tables below summarize the expected spectral features and kinetic parameters derived from the self-validating protocol. Due to the restricted rotation, the piperidine ring carbons and protons nearest to the amide bond (C2, C6) will exhibit the most pronounced splitting[2].

Table 1: Expected NMR Resonance Assignments (298 K, DMSO-d6)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityRotameric Splitting
Pyridine C2' ~8.65~148.2dMinor broadening
Pyridine C4' ~7.82~135.1dtMinor broadening
Pyridine C5' ~7.50~123.8ddNone
Pyridine C6' ~8.70~150.5ddNone
Amide C=O -~167.4-Yes (Major/Minor sets)
Piperidine C2, C6 ~4.35 (eq), ~3.10 (ax)~46.5, ~41.2mYes (Strong)
Piperidine C3, C5 ~1.95 (eq), ~1.55 (ax)~28.4, ~27.8mYes
Piperidine C4 ~2.55~40.5ttYes
Carboxylic C=O -~175.2-No
Carboxylic OH ~12.45-br sNo

Table 2: VT-NMR Kinetic Parameters

ParameterExpected ValueDerivation Method
Coalescence Temperature (Tc) ~345 KVisual observation of signal merging
Peak Separation at 298 K (Δν) ~45 HzMeasured from ¹H spectrum (C2 equatorial protons)
Exchange Rate at Tc (kc) ~100 s⁻¹ kc​=(π×Δν)/2​
Rotational Barrier (ΔG‡) ~65 - 70 kJ/molEyring Equation[3]

Kinetic Analysis & Conclusion

At the coalescence temperature ( Tc​ ), the exchange rate ( kc​ ) between the syn and anti rotamers can be mathematically derived using the peak separation at slow exchange ( Δν ). By applying the Eyring equation, researchers can accurately determine the Gibbs free energy of activation ( ΔG‡ ). For N-acyl piperidine derivatives like 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid, this barrier typically resides between 65 and 70 kJ/mol[3]. By strictly adhering to this self-validating protocol, analysts can confidently differentiate inherent molecular dynamics from synthetic impurities, ensuring the highest level of scientific integrity in drug development workflows.

References

  • Title : Source : National Center for Biotechnology Information (PMC)

  • Title : Source : PubChem

  • Title : Source : ACS Publications

Sources

Method

Application Note: High-Throughput Screening (HTS) Assay Guidelines for the 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic Acid Scaffold

Target Audience: Researchers, Assay Biologists, and Fragment-Based Drug Discovery (FBDD) Scientists Compound Identity: 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic Acid (CAS: 67691-57-0 | CID: 943291) Application: Frag...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Fragment-Based Drug Discovery (FBDD) Scientists Compound Identity: 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic Acid (CAS: 67691-57-0 | CID: 943291) Application: Fragment-Based Screening and Combinatorial Library Triage

Executive Summary & Scaffold Profiling

In modern small-molecule drug discovery, identifying high-quality starting points is the most critical bottleneck. The compound 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid (P3C-P4C) is a highly versatile, bifunctional building block. With a molecular weight of 234.25 Da, an XLogP3 of 0.3, one hydrogen bond donor, and three hydrogen bond acceptors, P3C-P4C perfectly satisfies the "Rule of 3" for Fragment-Based Drug Discovery (FBDD).

Because fragments like P3C-P4C typically exhibit weak initial binding affinities (high micromolar to millimolar range), traditional biochemical assays often fail to detect them due to high false-negative rates. To successfully screen P3C-P4C and its combinatorial derivatives, we must deploy a biophysical primary screen capable of detecting low-affinity interactions, followed by a highly sensitive orthogonal functional screen.

This application note details a self-validating, dual-tier HTS workflow: Surface Plasmon Resonance (SPR) for primary direct-binding triage, orthogonally validated by Time-Resolved Fluorescence Energy Transfer (TR-FRET) for functional characterization.

Screening Cascade Architecture

The following workflow illustrates the logical progression from library generation to hit validation. By placing SPR first, we establish direct target engagement before investing resources into functional TR-FRET assays, thereby eliminating false positives caused by assay interference (e.g., auto-fluorescence or aggregation).

HTS_Workflow Lib Library Generation (P3C-P4C Scaffold) SPR Primary HTS: SPR (Direct Binding) Lib->SPR Arrayed Plates Triage Hit Triage (KD < 100 µM) SPR->Triage Sensorgrams TRFRET Orthogonal Screen (TR-FRET Assay) Triage->TRFRET Active Fragments Structural Structural Validation (X-ray / NMR) TRFRET->Structural Functional Hits LeadOpt Lead Optimization Structural->LeadOpt Binding Mode

Figure 1: FBDD High-Throughput Screening Cascade for P3C-P4C derivatives.

Protocol 1: Primary HTS via Surface Plasmon Resonance (SPR)

SPR is the gold standard for primary fragment screening because it provides label-free, real-time kinetic data (kon, koff) and affinity (KD) measurements[1].

Causality in Assay Design

Fragments have low molecular weights. When a 234 Da molecule binds to a 50 kDa target, the change in mass (and thus refractive index) is minute. To detect this, the target must be immobilized at a high enough density to generate a signal, but low enough to prevent steric hindrance and mass transport limitations. Furthermore, because fragments are screened at high concentrations (e.g., 500 µM - 1 mM), they require up to 5% DMSO for solubility. DMSO causes massive bulk refractive index shifts; therefore, a rigorous solvent correction protocol is the cornerstone of a self-validating SPR assay[2].

Step-by-Step Methodology
  • Sensor Surface Preparation:

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Immobilize the target protein to a target level of 2,000–3,000 Response Units (RU).

    • Self-Validation: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as an inline reference channel. All data must be double-referenced (FC2 minus FC1, minus blank injection).

  • DMSO Solvent Correction Calibration:

    • Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., PBS-P+).

    • Inject the calibration series before and after the compound screening cycles to map the bulk shift artifacts.

  • Compound Injection (Clean Screen):

    • Dilute P3C-P4C derivatives to 500 µM in running buffer (final DMSO must exactly match the buffer, typically 5%).

    • Inject compounds at a high flow rate (50 µL/min) for 30 seconds to minimize mass transport effects, followed by a 60-second dissociation phase.

  • Data Triage:

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Exclude compounds exhibiting super-stoichiometric binding (R > Rmax), which indicates non-specific aggregation.

Protocol 2: Orthogonal Functional Screening via TR-FRET

Once direct binding is confirmed, TR-FRET is utilized to verify that the P3C-P4C derivative functionally modulates the target (e.g., displacing a natural ligand or disrupting a protein-protein interaction). TR-FRET is highly miniaturizable (up to 1536-well formats) and robust against compound auto-fluorescence[3].

Causality in Assay Design

Standard fluorescence assays are plagued by false positives when screening heterocyclic compounds (like the pyridine ring in P3C-P4C), which often auto-fluoresce. TR-FRET solves this by using Lanthanide chelates (e.g., Europium). Europium has an exceptionally long emission half-life (milliseconds). By introducing a 50–100 microsecond time delay between excitation and measurement, all short-lived background fluorescence decays, leaving only the target-specific FRET signal[4].

TRFRET_Mechanism Donor Europium Donor (Excitation 340nm) Target Target Protein Donor->Target Conjugated Emission FRET Emission (665nm) Donor->Emission Energy Transfer Tracer Fluorescent Tracer (Acceptor) Target->Tracer Binds Tracer->Emission Emits P3CP4C P3C-P4C Derivative (Competitor) P3CP4C->Target Displaces Tracer P3CP4C->Emission Decreases FRET

Figure 2: TR-FRET competitive displacement mechanism. P3C-P4C derivatives disrupt the FRET pair, resulting in a quantifiable loss of 665nm emission.

Step-by-Step Methodology (384-Well Format)
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA. Expert Insight: The inclusion of BSA is critical to prevent non-specific adsorption of the highly lipophilic derivatives to the microplate walls[3].

    • Prepare the target protein labeled with Europium-cryptate (Donor) at 2 nM.

    • Prepare the known tracer ligand labeled with Alexa Fluor 647 (Acceptor) at its KD concentration.

  • Compound Dispensing:

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of P3C-P4C derivatives (from 10 mM DMSO stocks) into a low-volume 384-well white microplate.

  • Assay Assembly & Equilibration:

    • Add 5 µL of the Donor-Target complex to all wells.

    • Add 5 µL of the Acceptor-Tracer to all wells.

    • Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Time-Resolved Detection:

    • Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX).

    • Excitation: 340 nm. Time Delay: 50 µs. Integration Time: 400 µs.

    • Measure dual emission at 620 nm (Donor) and 665 nm (Acceptor FRET). Calculate the HTRF ratio: (665nm/620nm)×10,000 .

Data Presentation & Quality Control

A self-validating assay must continuously prove its own reliability. For the TR-FRET assay, the Z'-factor must be calculated for every single plate. A Z'-factor ≥0.5 indicates a robust assay, while ≥0.7 is considered excellent for HTS campaigns[4].

Table 1: Comparative Assay Parameters for P3C-P4C Screening
ParameterSPR (Primary Screen)TR-FRET (Orthogonal Screen)
Throughput Medium (3,000 compounds/week)High (>100,000 compounds/day)
Readout Resonance Units (RU)Emission Ratio (665nm / 620nm)
Detection Limit KD​ up to 5 mM IC50​ down to picomolar
False Positive Risk Aggregation, Bulk RI shiftsAuto-fluorescence, Quenching
Primary Advantage Label-free, provides kinetics ( kon​,koff​ )Highly sensitive, confirms functional inhibition
Table 2: TR-FRET Quality Control & Validation Metrics
MetricFormula / DefinitionTarget ThresholdInterpretation
Signal-to-Background (S/B) μmax​/μmin​ >3.0 Ensures sufficient dynamic range between bound and displaced states.
Z'-Factor $1 - \frac{3\sigma_{max} + 3\sigma_{min}}{\mu_{max} - \mu_{min}}$
DMSO Tolerance Signal deviation at varying % DMSO <10% deviation at 2% DMSOEnsures the solvent carrying the P3C-P4C scaffold does not denature the target.

References

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • TR-FRET-Based High-Throughput Screening Assay for Identific
  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid in DMSO

Welcome to the Technical Support Center. This guide provides drug development professionals and researchers with authoritative, step-by-step troubleshooting protocols for solubilizing 1-(pyridine-3-carbonyl)piperidine-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and researchers with authoritative, step-by-step troubleshooting protocols for solubilizing 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid [1] in Dimethyl Sulfoxide (DMSO).

Root Cause Analysis: The Chemistry of the Problem

Before applying a fix, it is critical to understand why this specific molecule resists solvation.

1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid features a basic pyridine nitrogen (predicted pKa ~5.2) and an acidic carboxylic acid group (predicted pKa ~4.5)[1]. In its solid state, the molecule forms a highly stable crystal lattice driven by strong head-to-tail intermolecular hydrogen bonding (zwitterionic networks). While DMSO is a potent polar aprotic solvent and an excellent hydrogen bond acceptor, it lacks the hydrogen-bond donating capability required to independently disrupt these dense intermolecular networks[2].

Core Troubleshooting Protocols

Protocol 1: Chemical Disruption via Salt Formation (Gold Standard)
  • Causality: Converting the neutral/zwitterionic compound into an ionized salt permanently disrupts the intermolecular hydrogen bonding network. The creation of salts is a highly favored and effective method to enhance the solubility of poorly soluble therapeutic candidates[3].

  • Methodology:

    • Weigh the desired amount of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid into a clean, dry glass vial.

    • Add 80% of the target volume of anhydrous DMSO.

    • For Base Addition (Preferred): Add 1.0 to 1.2 molar equivalents of a volatile organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to deprotonate the carboxylic acid.

    • For Acid Addition: Alternatively, add 1.0 to 1.2 molar equivalents of Trifluoroacetic acid (TFA) to protonate the pyridine ring.

    • Vortex for 60 seconds, then add the remaining 20% of DMSO to reach the final volume.

  • Self-Validating System: Centrifuge the sample at 10,000 × g for 5 minutes. If a pellet forms at the bottom, the compound is forming a micro-suspension rather than a true solution. Increase the base/acid equivalent by 0.1 eq or add more solvent.

Protocol 2: Thermodynamic & Acoustic Disruption (Heating & Sonication)
  • Causality: Supplying kinetic energy overcomes the activation energy required to break the crystal lattice. Sonication provides localized cavitation, physically breaking down aggregates and increasing the surface area for solvent interaction.

  • Methodology:

    • Suspend the compound in anhydrous DMSO.

    • Place the vial in a water bath set to 45°C – 50°C. (Do not exceed 60°C to prevent potential degradation of the amide bond).

    • Transfer to an ultrasonic bath and sonicate for 10–15 minutes.

  • Self-Validating System: Allow the heated solution to sit at room temperature for 2 hours. Inspect under a strong light source. The formation of needle-like crystals indicates thermodynamic supersaturation, meaning the concentration is too high for room-temperature storage and requires dilution.

Protocol 3: Co-Solvent Solubilization
  • Causality: Adding a small fraction of a hydrogen-bond donating solvent bridges the gap in DMSO's solvation profile. Cosolvents have the ability to increase the solubility of weakly soluble compounds by thousands of times when compared to the drug's intrinsic solubility[4].

  • Methodology:

    • Prepare a co-solvent mixture of 90% DMSO and 10% ultra-pure water or Polyethylene Glycol (PEG 400).

    • Add the solvent mixture to the compound dropwise while vortexing.

  • Self-Validating System: Measure the UV-Vis absorbance of the top layer after centrifugation. Compare the area-under-the-curve (AUC) to a known dilute standard to confirm the exact concentration of the solubilized compound.

Quantitative Data Presentation

The table below summarizes the expected solubility improvements based on the applied protocol.

Solubilization MethodExpected Solubility LimitStability at Room Temp (24h)Downstream Assay Compatibility
Pure Anhydrous DMSO < 5 mg/mLHighExcellent
DMSO + Heat/Sonication 10 - 15 mg/mLModerate (Prone to precipitation)Excellent
DMSO + 1.1 eq DIPEA > 50 mg/mLHighGood (Requires pH control in buffer)
DMSO + 10% Water 20 - 30 mg/mLHighGood (Check final aqueous tolerance)

Decision Workflow

Workflow N1 1-(pyridine-3-carbonyl)piperidine -4-carboxylic Acid in DMSO N2 Assess Solubility at Room Temp N1->N2 N3 Protocol 1: Add 1.0 - 1.2 eq. DIPEA or TFA N2->N3 Insoluble N6 Optimal Stock Solution Achieved N2->N6 Soluble N4 Protocol 2: Heat (50°C) & Sonicate N3->N4 Insoluble N3->N6 Soluble N5 Protocol 3: Add 5-10% Co-solvent (H2O/PEG) N4->N5 Insoluble N4->N6 Soluble N5->N6 Soluble

Workflow for enhancing the solubility of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q: Can I use this highly concentrated DMSO stock directly in cell-based assays? A: No, you must dilute the stock significantly into your assay buffer. Exceeding a 10% DMSO volume concentration is known to unfold proteins and induce cell death[5]. For most in vitro cell-based assays, the final DMSO concentration should be strictly maintained below 0.1% - 1% (v/v).

Q: Why does my compound precipitate when I dilute the DMSO stock into my aqueous assay buffer? A: This is a classic "solvent shift" precipitation. When the DMSO is diluted, the compound's solubility reverts to its intrinsic aqueous solubility. To prevent this, ensure your assay buffer is formulated at a pH that favors the ionized form of the molecule (pH > 6.5 or pH < 3.5), or pre-dilute the stock in a stepwise manner using intermediate co-solvents[3].

Q: Does the amide bond risk hydrolysis if I use acid or base (Protocol 1)? A: Amide bonds are generally stable under mild conditions. However, using strong inorganic acids/bases combined with excessive heat (>60°C) can risk hydrolysis of the piperidine-amide linkage. Using mild organic bases like DIPEA at room temperature preserves the structural integrity of the molecule[1].

References

  • PubChem (National Center for Biotechnology Information). 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid | C12H14N2O3.[Link]

  • Asian Journal of Pharmaceutical Research . Enhancing the Solubility of Poorly Soluble Drugs. [Link]

  • World Journal of Biology Pharmacy and Health Sciences . Solubility enhancement techniques: A comprehensive review.[Link]

  • ACS Omega . Effect of Dimethyl Sulfoxide on the Binding of Hydrophobic Molecules.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Welcome to the advanced technical support center for the chromatographic analysis of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid . This compound presents unique analytical challenges due to its dual functionality...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the chromatographic analysis of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid . This compound presents unique analytical challenges due to its dual functionality: a basic pyridine ring and an acidic carboxylic acid group.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Here, we dissect the exact physicochemical mechanisms causing peak deformation and provide self-validating, field-proven protocols to achieve perfect Gaussian peak shapes.

Compound Profiling & Mechanistic Causality

To troubleshoot effectively, we must first understand the analyte's behavior in solution. 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid is a zwitterion . Depending on the mobile phase pH, it fluctuates between cationic, anionic, and zwitterionic states.

When the mobile phase pH approaches the analyte's pKa, uneven ionization leads to asymmetrical peaks[1]. Furthermore, the basic pyridine nitrogen is highly prone to secondary ion-exchange interactions with residual ionized silanols ( Si−O− ) on silica-based stationary phases, a primary driver of peak tailing[2].

Table 1: Ionization States and Chromatographic Impact
Mobile Phase pHPyridine State (pKa ~5.2)Carboxylic Acid State (pKa ~4.0)Net ChargeChromatographic Behavior & Tailing Risk
pH < 2.0 Protonated ( + )Protonated (Neutral) +1 Low tailing risk if silanols are suppressed. Requires endcapped column.
pH 4.0 - 5.5 Partially ProtonatedPartially IonizedZwitterionicSevere Tailing. Multi-modal retention and mixed ionization states.
pH > 7.5 NeutralIonized ( ) −1 Moderate tailing. Pyridine is neutral, reducing silanol interactions.

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phase chemistries, you must determine whether the tailing is a physical system issue (e.g., dead volume) or a chemical interaction (e.g., silanol activity)[3].

Workflow Start Analyze Peak Tailing (Asymmetry > 1.5) Neutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->Neutral Check Does the neutral marker tail? Neutral->Check Physical Physical Issue: Dead Volume / Bad Fitting Check->Physical Yes Chemical Chemical Issue: Silanol / pH / Chelation Check->Chemical No FixPhys Replace PEEK fittings, minimize extra-column volume Physical->FixPhys CheckpH Is Mobile Phase pH near pKa (4.0 - 5.2)? Chemical->CheckpH AdjustpH Adjust pH to < 2.5 (e.g., 0.1% TFA) CheckpH->AdjustpH Yes CheckMetal Check for Metal Chelation CheckpH->CheckMetal No Passivate Passivate LC System or use PEEK hardware CheckMetal->Passivate

Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid exhibit severe peak tailing compared to my neutral analytes?

A: Neutral compounds interact with the stationary phase almost exclusively through hydrophobic partitioning. In contrast, your compound contains a basic pyridine ring. In reversed-phase separations, compounds possessing basic functional groups interact strongly with ionized residual silanol groups residing on the silica support surface, producing tailing peaks[4]. Because your compound also contains a carboxylic acid, operating at a mid-pH (e.g., pH 4.5) creates a zwitterion. This results in the occurrence of more than one mechanism of analyte retention (hydrophobic + ion-exchange), which is the primary cause of peak tailing[4].

Q2: How do I optimize the mobile phase pH to suppress tailing for this specific compound?

A: You must avoid operating near the analyte's pKa[1]. For a typical carboxylic acid, a mobile phase pH between 2.5 and 3.0 ensures the compound is fully protonated, minimizing unwanted secondary interactions[5].

  • Recommendation: Use a highly buffered mobile phase at pH 2.0 (e.g., 25 mM Phosphate buffer adjusted with Phosphoric acid, or 0.1% Trifluoroacetic acid). At pH 2.0, the carboxylic acid is fully neutral, and the pyridine is fully cationic. To prevent the cationic pyridine from interacting with silanols, you must pair this low pH with a highly endcapped C18 column or a polar-embedded column[1].

Q3: I adjusted the pH to 2.0 and used an endcapped column, but tailing persists. Could metal chelation be the culprit?

A: Yes. Molecules containing adjacent electron-donating groups (like the nitrogen in pyridine and the oxygen in the amide/carboxylic acid) can act as multidentate ligands. They chelate trace electron-deficient metals (e.g., Fe3+ , Ni2+ ) present in stainless steel HPLC tubing, frits, and column hardware. This chelation causes severe, irreversible tailing or even complete loss of the analyte peak.

  • Solution: Switch to biocompatible (PEEK) tubing, use column hardware featuring high-performance surface technologies (which mitigate metal-sensitive analyte interactions)[6], or add a trace amount of a chelating agent (e.g., 5 µM EDTA) to your mobile phase to mask the metal sites.

Q4: Are there alternative column chemistries better suited for this zwitterion?

A: Absolutely. If reversed-phase chromatography (RPC) continues to yield poor peak shapes, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for highly polar zwitterions. Specifically, Zwitterionic HILIC columns (e.g., sulfobetaine stationary phases) incorporate negatively and positively charged moieties in a 1:1 molar ratio, resulting in a net zero surface charge[6]. These phases demonstrate better peak shape consistency across different analyte classes and avoid the silanol-driven tailing seen in bare silica or conventional RPC[7].

Mechanistic Pathways of Peak Deformation

Mechanism Zwitterion 1-(pyridine-3-carbonyl)piperidine -4-carboxylic Acid Silanol Ionized Silanols (Si-O⁻) on Silica Surface Zwitterion->Silanol Pyridine N⁺ interacts Metals Trace Metals (Fe³⁺, Ni²⁺) in LC Hardware Zwitterion->Metals Pyridine acts as ligand MixedState Mixed Ionization States (pH 4.0 - 5.5) Zwitterion->MixedState Inadequate buffering Interaction1 Ion-Exchange Tailing (Asymmetry > 1.8) Silanol->Interaction1 Interaction2 Chelation Tailing (Loss of Recovery) Metals->Interaction2 Interaction3 Multi-modal Retention (Broad/Split Peaks) MixedState->Interaction3

Mechanistic pathways leading to peak tailing for zwitterionic pyridine derivatives.

Self-Validating Experimental Protocols

Protocol A: The Neutral Marker Validation Test

Purpose: To definitively differentiate between physical system dead volume and chemical tailing[3].

  • Prepare the Marker: Dissolve a purely neutral, hydrophobic compound (e.g., Toluene or Uracil) in your initial mobile phase conditions to a concentration of 0.1 mg/mL.

  • Inject: Inject 5 µL of the neutral marker onto your current HPLC setup using your standard method.

  • Analyze Peak Symmetry: Calculate the USP Tailing Factor ( T ) or Asymmetry factor ( As​ ).

    • Self-Validation Check: If the neutral compound tails ( As​>1.2 ), you have a physical problem (e.g., void at the top of the column, improper PEEK finger-tight fittings)[2][3]. Fix the plumbing.

    • Self-Validation Check: If the neutral compound is perfectly symmetrical ( As​≈1.0 ) but your pyridine derivative tails, you have an acid-base chemical problem [3]. Proceed to Protocol B.

Protocol B: Low-pH Mobile Phase Optimization

Purpose: To suppress silanol ionization and force the analyte into a single protonation state[5].

  • Aqueous Buffer Preparation: Weigh 3.4 g of monobasic potassium phosphate ( KH2​PO4​ ) and dissolve in 1.0 L of HPLC-grade water to create a 25 mM solution[5].

  • pH Adjustment: Submerge a calibrated pH probe into the buffer. Add concentrated Phosphoric acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.0 .

  • Filtration: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates that could cause frit blockages[5].

  • Column Selection: Install a highly endcapped C18 column or a polar-embedded column designed to shield basic compounds from residual silanol activity[1].

  • Equilibration & Run: Equilibrate the column with 10 column volumes of the new mobile phase. Inject the sample. The low pH will neutralize the carboxylic acid and protonate the pyridine, while the endcapped column prevents the cationic pyridine from binding to the silica surface.

References

  • HPLC Peak Tailing - Axion Labs Axion Analytical Labs [Link]

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • Sil-DBO-PS: A Zwitterionic Phase for Enhanced HILIC of Polar Compounds Chromatography Online[Link]

  • Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Waters Corporation (via LCMS.cz)[Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the amide coupling of nicotinic acid and isonipecotic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the amide coupling of nicotinic acid and isonipecotic acid. Due to the bifunctional nature of isonipecotic acid, synthesizing 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid[1] requires strict chemoselectivity controls to prevent polymerization and maximize yield.

Mechanistic Strategy & Workflow Selection

Before troubleshooting, it is critical to select the correct synthetic pathway. Researchers typically choose between an aqueous Schotten-Baumann approach (using an acid chloride) or an organic peptide coupling approach (using ester protection).

SynthesisWorkflow N_A Nicotinoyl Chloride (Acyl Donor) SB_Cond Schotten-Baumann (Aq. NaOH, 0-25°C) N_A->SB_Cond I_A Isonipecotic Acid (Nucleophile) I_A->SB_Cond N_B Nicotinic Acid (Acyl Donor) Coupling Amide Coupling (HATU, DIPEA, DMF) N_B->Coupling I_B Ethyl Isonipecotate (Protected Nucleophile) I_B->Coupling Target 1-(pyridine-3-carbonyl) piperidine-4-carboxylic acid (Target Molecule) SB_Cond->Target Direct Amidation (Yield: 60-75%) Interm Ethyl 1-(pyridine-3-carbonyl) piperidine-4-carboxylate Coupling->Interm Coupling (Yield: 85-95%) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Interm->Hydrolysis Hydrolysis->Target Deprotection (Yield: >90%)

Figure 1: Comparative synthetic workflows for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and complex oligomeric mixtures when directly coupling nicotinic acid and unprotected isonipecotic acid?

Causality & Explanation: Isonipecotic acid contains both a secondary amine and a free carboxylic acid. When exposed to standard coupling reagents (e.g., EDCI, HATU), the carboxylic acid of isonipecotic acid is activated alongside the nicotinic acid. This lack of chemoselectivity leads to competitive self-condensation (forming poly-isonipecotic acid oligomers) and drastically reduces the yield of the target heterodimer[1]. Solution: You must either use a protected nucleophile (e.g., ethyl isonipecotate) or utilize Schotten-Baumann conditions where the pH strictly controls the nucleophilicity of the amine over the carboxylate[2].

Q2: If I choose the Schotten-Baumann route, how do I prevent acid chloride hydrolysis and maximize yield?

Causality & Explanation: Nicotinoyl chloride is highly electrophilic but extremely prone to aqueous hydrolysis. The secondary amine of isonipecotic acid has a pKa of ~10. If the reaction pH drops below 9, the amine becomes protonated and loses its nucleophilicity, allowing the competing hydroxide-mediated hydrolysis of the acid chloride to dominate. Maintaining a strict pH of 10–11 ensures the amine remains deprotonated and highly nucleophilic[2].

Self-Validating Protocol 1: Schotten-Baumann Amidation
  • Preparation: Dissolve isonipecotic acid (1.0 eq) in 2M NaOH (aq) to achieve a clear solution (pH ~11). Cool the reaction vessel to 0 °C using an ice bath.

  • Activation & Addition: Add nicotinoyl chloride hydrochloride (1.2 eq) portion-wise over 30 minutes.

  • pH Maintenance (Critical Checkpoint): Continuously monitor the pH. As the acid chloride reacts and hydrolyzes, HCl is generated. Add 2M NaOH dropwise to maintain the pH strictly between 10.0 and 11.0.

    • Validation: The solution must remain clear. If the pH drops below 9, unreacted isonipecotic acid zwitterion will begin to precipitate as a white cloud.

  • Completion: Stir for 2 hours at room temperature.

    • Validation: LC-MS should indicate the complete disappearance of the isonipecotic acid peak.

  • Isolation: Carefully acidify the aqueous mixture to pH 4.0–4.5 using 1M HCl.

    • Validation: The target 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid will precipitate at its isoelectric point. Filter, wash with cold water, and dry under vacuum.

Q3: For the ester-protection route, which coupling reagent provides the best yield and chemoselectivity?

Causality & Explanation: The coupling involves a secondary amine (piperidine ring), which is sterically hindered. Reagents like HATU generate an active HOAt ester, which features a neighboring group effect (the pyridine nitrogen of HOAt) that accelerates the aminolysis step, overcoming the steric bulk to achieve >90% yields[3]. However, process chemists must also consider thermal stability; uronium salts like HATU are highly reactive but can exhibit exothermic decomposition at scale, whereas reagents like T3P offer a safer thermal profile[4]. Base selection is equally critical; DIPEA is sterically hindered and minimizes racemization and side reactions compared to standard amine bases[2].

Quantitative Data: Coupling Reagent Comparison for Isonipecotate Derivatives

Coupling ReagentBaseSolventReaction TimeIntermediate YieldByproduct ProfileThermal Safety
EDCI / HOBt DIPEADCM16 h65 - 70%High N-acylureaStable
T3P (50% in EtOAc)Et3NEtOAc12 h75 - 80%Water-solubleHighly Stable
HATU DIPEADMF2 h90 - 95%TetramethylureaExothermic risk at scale
Q4: How do I cleanly hydrolyze the ethyl ester intermediate without degrading the newly formed amide bond?

Causality & Explanation: The amide bond between a pyridine-carbonyl and a piperidine is relatively robust, but aggressive basic or acidic conditions at elevated temperatures can cause partial cleavage. Using a controlled equivalent of Lithium Hydroxide (LiOH) at ambient temperature provides high chemoselectivity for ester saponification over amide cleavage.

Self-Validating Protocol 2: Ester Hydrolysis and Isoelectric Precipitation
  • Dissolution: Dissolve the intermediate ethyl 1-(pyridine-3-carbonyl)piperidine-4-carboxylate in a 3:1 (v/v) mixture of THF and H2O.

  • Saponification: Add LiOH monohydrate (2.0 eq) at 0 °C. Stir the mixture at room temperature for 4 hours.

  • Reaction Monitoring (Critical Checkpoint):

    • Validation: Perform TLC (10% MeOH in DCM). The reaction is complete when the high-Rf ester spot completely disappears, replaced by a baseline spot (the lithium salt of the product).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF. (Do not heat the bath above 40 °C to prevent amide bond cleavage).

  • Precipitation: Cool the remaining aqueous phase to 0 °C and adjust the pH to 4.0 using 1M HCl.

    • Validation: A dense white precipitate of the target carboxylic acid will form. Collect via vacuum filtration and dry.

Sources

Optimization

Reducing impurities during 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid crystallization

Topic: Reducing Impurities in 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic Acid Crystallization Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Sup...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Impurities in 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic Acid Crystallization Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the fundamental thermodynamics and kinetics that govern the purification of [1].

Mechanistic Overview: The Causality of Impurity Clearance

To successfully crystallize this specific amide, you must leverage isoelectric precipitation . The target molecule is an amphoteric compound synthesized via the amide coupling of[2] and [3].

Because the secondary amine of isonipecotic acid is consumed during the amide bond formation, the resulting product possesses only two ionizable centers: the basic pyridine nitrogen and the acidic carboxylic acid. This creates a zwitterionic system with an isoelectric point (pI) of approximately 4.3 .

At pH 4.3, the target molecule achieves net electrical neutrality, disrupting its hydration shell and driving its aqueous solubility to an absolute minimum. Conversely, the unreacted starting materials possess vastly different pI values. By strictly controlling the pH at 4.3, we force the target product to crystallize while keeping the impurities ionized and highly soluble in the mother liquor.

Troubleshooting FAQs

Q: Why is my product consistently co-crystallizing with unreacted isonipecotic acid? A: This is a thermodynamic issue caused by overshooting the optimal pH. Isonipecotic acid has a highly basic piperidine nitrogen (pKa ~10.72) and a carboxylic acid (pKa ~3.73)[4], giving it a pI of roughly 7.2. If your crystallization pH drifts above 5.5, you approach the pI of isonipecotic acid, reducing its solubility and causing it to co-precipitate. Solution: Strictly clamp your crystallization pH at 4.3 using a calibrated probe.

Q: My product is "oiling out" (forming a sticky liquid phase) instead of forming solid crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the local supersaturation level exceeds the nucleation threshold too rapidly, causing the solute to separate as a solute-rich liquid rather than an ordered crystal lattice. Solution: Elevate the batch temperature to 50°C before initiating the pH shift. This increases the kinetic energy of the system, expanding the metastable zone. Once you hit pH 4.3, introduce seed crystals (1-2 wt%) to bypass the energy barrier of primary nucleation, followed by a slow cooling ramp.

Q: I used EDC/HOBt for the amide coupling. How do I ensure urea byproducts are not trapped in the crystal lattice? A: EDC-urea byproducts are water-soluble but are notorious for becoming physically entrapped (occluded) within the crystal lattice if the crystal growth rate is too fast. Solution: Implement an organic wash before crystallization. While the aqueous mixture is still at pH 8.0 (where your product is a fully soluble sodium salt), wash the aqueous layer twice with ethyl acetate. This extracts the neutral EDC-urea and HOBt byproducts before the product is ever precipitated.

Optimized Isoelectric Crystallization Protocol

This protocol is designed as a self-validating system . Built-in quality checks ensure that each phase of the crystallization is complete before moving to the next.

Step 1: Alkaline Dissolution & Extraction

  • Suspend the crude 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid in 5 volumes of deionized water.

  • Slowly add 1M NaOH until the pH reaches 8.0. Stir until complete dissolution is achieved.

  • Validation Check: The solution must be completely transparent. Any suspended solids at pH 8.0 are non-ionizable impurities. Filter these out via a 0.45 µm PTFE membrane.

  • Wash the aqueous filtrate with 2 volumes of Ethyl Acetate to remove neutral coupling byproducts. Discard the organic layer.

Step 2: Thermal Regulation & Nucleation

  • Transfer the aqueous layer to a jacketed reactor and heat to 50°C .

  • Begin continuous overhead stirring (250 RPM).

  • Slowly titrate with 1M HCl at a rate of 0.1 volumes/minute. Monitor continuously with a calibrated pH probe.

  • Stop the addition exactly at pH 4.3 .

  • Validation Check: To confirm complete nucleation, withdraw a 1 mL aliquot, filter it, and add a drop of 1M HCl to the filtrate. If the filtrate remains clear, nucleation is complete. If it turns cloudy, adjust the main reactor pH slightly until optimal.

Step 3: Ostwald Ripening & Isolation

  • Hold the slurry at 50°C for 45 minutes. This aging process (Ostwald ripening) dissolves smaller, impure kinetic crystals and redeposits the material onto larger, thermodynamically stable, high-purity crystals.

  • Apply a linear cooling ramp of 0.5°C/min down to 5°C.

  • Filter the resulting slurry under vacuum.

  • Wash the filter cake with 2 volumes of ice-cold deionized water (pre-adjusted to pH 4.3) to displace the impurity-laden mother liquor without redissolving the product.

  • Dry in a vacuum oven at 45°C until a constant mass is achieved.

Quantitative Physicochemical Data

The following table summarizes the thermodynamic parameters that dictate the success of the isoelectric separation strategy.

CompoundpKa1 (Acidic)pKa2 (Basic)Approx. Isoelectric Point (pI)Dominant Charge State at pH 4.3
Product Amide ~3.8~4.8~4.3 Neutral (Zwitterion / Precipitates)
Isonipecotic Acid [4]3.7310.72~7.2Positive (Cationic / Soluble)
Nicotinic Acid [2]2.084.75~3.4Negative (Anionic / Soluble)

Process Visualization

G A Crude Aqueous Mixture (Product + Impurities) B Dissolve & Extract Adjust to pH 8.0 A->B C Heat to 50°C (Expand Metastable Zone) B->C D Slowly add 1M HCl Target pH 4.3 C->D E Phase Separation at pH 4.3 D->E F Product Crystals (Neutral Zwitterion) E->F Precipitates G Mother Liquor (Charged Impurities) E->G Remains Soluble

Workflow for the isoelectric crystallization of the target amide.

References

  • 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Nicotinic Acid (CID 938) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Isonipecotic Acid Source: Wikipedia / GuideChem Scientific Database URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase pH for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid chromatography

Welcome to the technical support resource for the chromatographic analysis of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase pH, a critical parameter for achieving robust and reproducible separations of this compound. The following content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded explanations and protocols.

Compound at a Glance

1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid is an amphoteric molecule, containing both a basic pyridine nitrogen and an acidic carboxylic acid group. This zwitterionic potential makes its retention behavior in reversed-phase chromatography highly dependent on the mobile phase pH. Understanding and controlling this parameter is paramount for successful method development.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₃[1]
Molecular Weight 234.25 g/mol [1]
Structure
Predicted pKa1 (Carboxylic Acid) ~4.0 - 4.8
Predicted pKa2 (Pyridine) ~5.2 - 6.0[2]

Note: The pKa values are estimates based on the constituent functional groups. The exact values are influenced by the overall molecular structure and should be experimentally confirmed for precise method development.

Part 1: Foundational Concepts & Method Development

This section addresses the fundamental principles governing the separation of this analyte and provides a starting point for method development.

Q1: Why is mobile phase pH the most critical parameter for analyzing this compound?

Mobile phase pH is critical because 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid is a zwitterionic compound. It has two ionizable functional groups: a carboxylic acid (acidic) and a pyridine ring (basic). The charge of each group, and thus the overall charge and polarity of the molecule, changes dramatically with pH.[3][4]

  • At Low pH (e.g., pH < 2): The carboxylic acid group (-COOH) is protonated and neutral. The pyridine nitrogen is protonated and carries a positive charge (-NH⁺). The molecule behaves as a cation.

  • At Mid-range pH (e.g., pH 4-5): The carboxylic acid group becomes deprotonated (-COO⁻), while the pyridine nitrogen remains protonated (-NH⁺). The molecule exists as a zwitterion (net neutral, but with localized charges).

  • At High pH (e.g., pH > 8): The carboxylic acid is deprotonated (-COO⁻), and the pyridine nitrogen is neutral. The molecule behaves as an anion.

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions.[4] Since the ionized forms of a molecule are more polar (less hydrophobic), they are retained less on a non-polar stationary phase like C18.[3][4] By precisely controlling the pH, you control the analyte's ionization state, which directly impacts its retention time, peak shape, and selectivity.[5]

G low_ph_structure Cationic Form (More Polar) low_ph_retention Shorter Retention Time pH_Scale Increasing Mobile Phase pH low_ph_retention->pH_Scale pi_structure Zwitterionic Form (Least Hydrophobic) pi_retention Longest Retention Time pi_retention->pH_Scale high_ph_structure Anionic Form (More Polar) high_ph_retention Shorter Retention Time pH_Scale->pi_retention pH_Scale->high_ph_retention Ionization of Base

Caption: Effect of pH on analyte ionization and retention.
Q2: What is the "Rule of Two" for pH selection, and how does it apply here?

The "Rule of Two" is a general guideline in HPLC method development that recommends setting the mobile phase pH at least 2 units away from the analyte's pKa.[3][6] The goal is to ensure that the analyte is fully in one ionization state (>99% ionized or non-ionized), which leads to stable retention times and sharp, symmetrical peaks.[7] If the pH is too close to a pKa, the analyte will exist as a mixture of ionized and non-ionized forms, which can cause peak broadening or splitting.[5][8]

For this zwitterionic compound, the application is nuanced:

  • To analyze as an acid: Set the pH ≤ 2.5 (at least 2 units below the carboxylic acid pKa). This fully protonates the acid, making it neutral, and is a common starting point for many acidic compounds.[9]

  • To analyze as a base: Set the pH ≥ 7.5 (at least 2 units above the pyridine pKa). This deprotonates the pyridine, making it neutral. However, silica-based columns can degrade at pH > 8, so a pH-stable column is required for this approach.[10]

Operating between the two pKa values is generally not recommended unless you are intentionally trying to manipulate selectivity between closely related compounds.

Q3: Which buffer should I choose, and at what concentration?

Choosing the right buffer is essential for maintaining a stable pH.[6] An ideal buffer has a pKa value as close as possible to the desired mobile phase pH (ideally within ±1 pH unit) to provide maximum buffering capacity.[6][10]

Buffer SystempKa(s)Effective pH RangeUV Cutoff (nm)MS Compatible?Notes
Phosphate 2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200NoExcellent buffering capacity at low pH. Avoid at high pH as it can accelerate silica dissolution.[7]
Formate 3.82.8-4.8~210YesGood choice for LC-MS applications at low pH.[4][7]
Acetate 4.83.8-5.8~210YesCommon volatile buffer for LC-MS.[4][6]
Citrate 3.1, 4.7, 5.42.1-6.4~230NoCan corrode stainless steel HPLC parts over time; flush system thoroughly after use.[7][11]

Buffer Concentration: A good starting point is 25-50 mM.[6][11]

  • Too low: Inadequate buffering capacity, leading to retention time drift.[10]

  • Too high: May precipitate when mixed with high percentages of organic solvent, leading to high backpressure and column blockage.[10][11]

Q4: What is a reliable, step-by-step protocol for preparing a buffered mobile phase?

Accuracy in mobile phase preparation is key to reproducibility.

Objective: To prepare 1 L of a 25 mM potassium phosphate buffer at pH 2.5, mixed with acetonitrile (80:20 v/v).

Methodology:

  • Weigh the Buffer Salt: Accurately weigh the required amount of monobasic potassium phosphate (KH₂PO₄, FW = 136.09 g/mol ). For 1 L of a 25 mM solution, this is 0.025 mol/L * 136.09 g/mol = 3.40 g.

  • Dissolve in Aqueous Portion: Add the weighed salt to a 1 L volumetric flask. Add ~800 mL of HPLC-grade water and swirl until fully dissolved.

  • Adjust pH: Place a calibrated pH meter into the solution. Slowly add an acid (e.g., 85% phosphoric acid) dropwise while stirring until the pH meter reads exactly 2.5. Crucially, always adjust the pH of the aqueous buffer portion before adding the organic solvent. [4] The apparent pH can shift significantly after organic solvent addition.

  • Bring to Final Aqueous Volume: Once the target pH is reached, carefully add HPLC-grade water to the 1 L mark on the volumetric flask. Mix thoroughly.

  • Filter the Buffer: Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter to remove any particulates that could damage the HPLC system.[11]

  • Mix with Organic Solvent: In a dedicated mobile phase reservoir, combine 800 mL of the filtered aqueous buffer with 200 mL of HPLC-grade acetonitrile.

  • Degas the Mobile Phase: Degas the final mobile phase mixture using sonication, vacuum filtration, or an inline degasser to prevent air bubbles from interfering with the pump and detector.

Part 2: Troubleshooting Guide

This section focuses on diagnosing and solving common pH-related issues encountered during analysis.

Q5: My peak is tailing severely. What are the likely pH-related causes and solutions?

Peak tailing for this analyte is often caused by secondary interactions with the stationary phase, particularly residual silanol groups (Si-OH) on silica-based columns.[12]

Primary Cause: At a mid-range pH (e.g., 3-5), the pyridine moiety of your analyte is protonated and positively charged. Residual silanols on the silica surface can be deprotonated and negatively charged (SiO⁻), creating a strong ionic interaction that leads to tailing.

Solutions:

  • Lower the Mobile Phase pH: The most effective solution is to lower the pH to a value like 2.5. At this pH, the residual silanols are protonated (Si-OH) and neutral, suppressing the unwanted ionic interaction with your cationic analyte. This "ion suppression" is a powerful tool to improve peak shape for basic compounds.[3]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups, reducing the potential for these secondary interactions.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help shield the silanol interactions, improving peak shape.

G start Observe Peak Tailing cause1 pH is too high (e.g., 3-5) Analyte's pyridine is cationic (+) Silanols are anionic (-) start->cause1 Check Mobile Phase cause2 Column has high silanol activity start->cause2 Check Column solution1 Lower Mobile Phase pH to ~2.5 (Ion Suppression of Silanols) cause1->solution1 solution2 Increase Buffer Concentration cause1->solution2 solution3 Switch to a modern, high-purity, end-capped column cause2->solution3 end_good Symmetrical Peak Achieved solution1->end_good solution2->end_good solution3->end_good

Sources

Reference Data & Comparative Studies

Validation

Reproducibility and Scalability of 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic Acid Synthesis: A Comparative Application Guide

As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when scaling up the synthesis of specialized building blocks. 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid (also known as 1-nic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks when scaling up the synthesis of specialized building blocks. 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid (also known as 1-nicotinoylisonipecotic acid, CAS 67691-57-0) is a highly valued scaffold in contemporary drug discovery. It is utilized in synthesizing PLP-dependent transaminase (BioA) inhibitors for Mycobacterium tuberculosis[1] and in designing functionally biased agonists for the ghrelin receptor[2].

Despite its structural simplicity, the amide coupling between nicotinic acid and isonipecotic acid presents distinct chemical challenges. The zwitterionic nature of unprotected isonipecotic acid drastically reduces its solubility in standard organic solvents, and the nucleophilic competition from the pyridine nitrogen can lead to unwanted side reactions. This guide objectively compares three distinct synthesis protocols, detailing the mechanistic causality behind reagent selection to ensure you can build a self-validating, highly reproducible workflow.

Mechanistic Causality & Protocol Selection

When designing an amide coupling protocol for these specific substrates, the primary hurdle is the physical state of the precursors. Isonipecotic acid exists as a zwitterion, making it insoluble in dichloromethane (DCM) or dimethylformamide (DMF) without the presence of a strong base.

To overcome this, chemists typically choose one of three pathways:

  • Electrophilic Extremes (Acid Chloride): Forcing the reaction in an aqueous biphasic system (Schotten-Baumann) using highly reactive nicotinoyl chloride.

  • Precursor Masking (EDC/HOBt): Esterifying the isonipecotic acid to remove its zwitterionic character, allowing for mild carbodiimide coupling, followed by a mandatory hydrolysis step[1].

  • Water-Tolerant Direct Coupling (T3P): Utilizing Propylphosphonic anhydride (T3P), a reagent that tolerates unprotected amino acids and basic conditions, driving the reaction to completion in a single pot[3].

SynthesisPathways A Precursors: Nicotinic Acid + Isonipecotic Acid B Protocol 1: Acid Chloride Method (Schotten-Baumann) A->B SOCl2 / Base C Protocol 2: EDC/HOBt Method (Requires Esterification) A->C Mild, Multi-step D Protocol 3: T3P Method (One-Pot Direct) A->D Scalable, High Yield E Target Compound: 1-(pyridine-3-carbonyl) piperidine-4-carboxylic acid B->E Moderate Yield C->E High Yield D->E Excellent Yield

Comparative synthesis pathways for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid.

Quantitative Comparison of Coupling Strategies

To objectively evaluate these alternatives, we must look beyond isolated yields and consider Atom Economy, E-factor (environmental impact), and thermal safety during scale-up. Notably, uronium-based reagents (like HATU) are often avoided at scale due to significant exothermic decomposition risks[4].

Table 1: Performance Metrics of Synthesis Alternatives

ParameterProtocol 1: Acid ChlorideProtocol 2: EDC/HOBt (Ester)Protocol 3: T3P (Direct)
Overall Yield 45 - 55%70 - 80% (over 2 steps)85 - 92%
Atom Economy ModerateLow (requires protecting group)High
E-Factor High (excess aqueous salts)High (chromatography needed)Low (direct precipitation)
Reproducibility Low (moisture sensitive)HighExceptional
Thermal Hazard Exothermic (gas evolution)LowLow (stable up to >200 °C)

Experimental Protocols & Methodologies

Protocol 1: The Acid Chloride Route (Schotten-Baumann)

Causality & Logic: This method bypasses the solubility issue by dissolving isonipecotic acid in an aqueous base and reacting it with nicotinoyl chloride. However, the pyridine ring of nicotinoyl chloride is prone to self-condensation, and the intermediate is highly moisture-sensitive. Maintaining strict pH control is critical; if the pH drops below 9, the piperidine nitrogen protonates, killing its nucleophilicity.

Step-by-Step Methodology:

  • Activation: Suspend nicotinic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF, followed by oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir for 2 hours at room temperature until gas evolution ceases. Concentrate under vacuum to yield crude nicotinoyl chloride.

  • Coupling: Dissolve isonipecotic acid (1.1 eq) in 2M NaOH (aq) and cool to 0 °C.

  • Add the crude nicotinoyl chloride (dissolved in minimal THF) dropwise while maintaining pH > 9 with continuous NaOH addition.

  • Isolation: Acidify the aqueous mixture to pH 4 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry.

Protocol 2: Carbodiimide-Mediated Coupling (EDC/HOBt)

Causality & Logic: EDC and HOBt provide mild coupling conditions that prevent side reactions. Because unprotected isonipecotic acid is insoluble in DMF, it must first be masked as ethyl isonipecotate. While this ensures a clean coupling step, it introduces a mandatory saponification step, reducing overall throughput[1].

Step-by-Step Methodology:

  • Coupling: Dissolve nicotinic acid (1.0 eq), ethyl isonipecotate (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC·HCl (1.5 eq) at 0 °C. Stir at room temperature for 16 hours.

  • Quench with water, extract with EtOAc, wash with brine, and concentrate to yield the intermediate ester.

  • Hydrolysis: Dissolve the crude ester in a THF/MeOH/H2O (2:1:1) mixture. Add LiOH·H2O (3.0 eq) and stir for 4 hours.

  • Isolation: Evaporate the organic volatiles, acidify the aqueous layer to pH 4, and extract with EtOAc to isolate the final carboxylic acid.

Protocol 3: T3P-Mediated One-Pot Coupling (Recommended)

Causality & Logic: Propylphosphonic anhydride (T3P) is an exceptional coupling agent that tolerates unprotected, zwitterionic amino acids. It generates entirely water-soluble byproducts, eliminating the need for column chromatography[3]. Furthermore, thermal stability assessments confirm that T3P lacks the explosive decomposition profiles associated with other modern coupling agents, making it the premier choice for scale-up[4].

Step-by-Step Methodology:

  • Preparation: Suspend nicotinic acid (1.0 eq) and isonipecotic acid (1.05 eq) in anhydrous EtOAc/DMF (4:1 v/v).

  • Deprotonation: Add Et3N (3.5 eq) and stir for 15 minutes. Logic: The triethylamine deprotonates the isonipecotic acid, breaking the zwitterion and ensuring partial dissolution to prime it for nucleophilic attack.

  • Coupling: Cool the mixture to 5 °C. Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 30 minutes to control the mild exotherm. Warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via HPLC-MS. The nicotinic acid peak (UV 254 nm) must be <2% relative to the product peak (m/z 235.1[M+H]+). If incomplete, add an additional 0.2 eq of T3P.

  • Isolation: Add water (equal volume to reaction solvent) and stir vigorously for 30 minutes. The product precipitates directly from the biphasic mixture. Filter, wash with cold water, and dry under vacuum.

T3PWorkflow Step1 Step 1 Reagent Mixing (Nicotinic + Isonipecotic + Base) Step2 Step 2 T3P Addition (Controlled Dropwise) Step1->Step2 Step3 Step 3 In-Process Control (HPLC-MS Check) Step2->Step3 Step3->Step2 <95% Conversion Step4 Step 4 Aqueous Workup (Water precipitation) Step3->Step4 >95% Conversion

Self-validating experimental workflow for T3P-mediated amide coupling.

Conclusion

While traditional acid chloride and EDC/HOBt methods are functionally viable, they introduce significant reproducibility bottlenecks via moisture sensitivity and multi-step inefficiencies. The T3P-mediated protocol stands out as a self-validating system that leverages the thermodynamic stability of the coupling reagent and the solubility profile of the zwitterionic precursor. By implementing the T3P workflow with the integrated HPLC-MS checkpoints described above, researchers can bypass purification bottlenecks and reliably scale 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid production.

References

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents Source: PubMed Central (PMC) URL:[Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Functionally biased signalling properties of 7TM receptors – opportunities for drug development for the ghrelin receptor Source: British Journal of Pharmacology (PMC) URL:[Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Validating the Purity of Commercial 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic Acid Standards

For researchers, scientists, and drug development professionals, the quality of starting materials is not merely a matter of compliance; it is the foundation upon which successful discovery and manufacturing are built. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quality of starting materials is not merely a matter of compliance; it is the foundation upon which successful discovery and manufacturing are built. The compound 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid (CAS 67691-57-0) serves as a critical heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The seemingly simple purity value on a vendor's Certificate of Analysis (CoA) can conceal a complex reality of uncharacterized impurities, residual solvents, and water content, each capable of compromising reaction yields, introducing downstream purification challenges, and jeopardizing regulatory submissions.

This guide provides a comprehensive framework for the rigorous, multi-technique validation of commercial standards of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid. We move beyond a single purity number to construct a complete purity profile, empowering you to make informed decisions when selecting a supplier and ensuring the integrity of your scientific work. The quality of most APIs is often predetermined at the intermediate stage, making robust analytical methods for these building blocks a strategic necessity, not a routine task.[1]

Chapter 1: Deconstructing the Molecule: A Profile of Potential Impurities

Effective purity validation begins with understanding the potential impurities that can arise from the synthetic route and degradation pathways. The most common synthesis involves the amide coupling of nicotinic acid (or an activated derivative) with piperidine-4-carboxylic acid (isonipecotic acid). This knowledge allows us to anticipate and specifically hunt for key process-related impurities.

  • Process-Related Impurities : These substances originate from the manufacturing process itself and are the most common culprits.[2]

    • Unreacted Starting Materials : The presence of Nicotinic Acid or Piperidine-4-carboxylic Acid indicates an incomplete reaction or inefficient purification.

    • By-products : Side reactions during the coupling step can generate structurally related impurities.

    • Reagents and Catalysts : Residual coupling agents or catalysts may persist in the final product.

  • Degradation Products : Formed by the decomposition of the target compound under exposure to heat, light, or incompatible pH conditions during manufacturing or storage.[2]

  • N-Nitroso Impurities : Given that the piperidine moiety is a secondary amine, there is a potential risk of forming N-nitroso impurities if nitrosating agents are present under certain conditions.[2][3] These are a class of genotoxic impurities that are a significant concern for regulatory bodies.

  • Residual Solvents & Water : The final crystallization and drying steps can leave behind residual solvents and variable amounts of water, which impact the true concentration of the standard.

Chapter 2: The Analytical Workflow: A Multi-Technique Strategy for Purity Verification

Relying on a single analytical technique is insufficient for establishing a true purity profile. A robust validation strategy employs an orthogonal set of methods, where each technique provides a different and complementary piece of the puzzle. The development of such analytical systems is a crucial tool for decision-making, influencing process optimization and scalability.[1]

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Impurity Identification & Structural Confirmation cluster_2 Final Purity Assignment Sample Receipt of Commercial Standard HPLC_UV HPLC-UV Analysis (Primary Purity & Impurity Detection) Sample->HPLC_UV KF Karl Fischer Titration (Water Content) Sample->KF LCMS LC-MS Analysis (Impurity ID) HPLC_UV->LCMS Unknown peak detected NMR qNMR Spectroscopy (Structural Confirmation & Orthogonal Purity) HPLC_UV->NMR MassBalance Mass Balance Calculation (Final Purity Profile) HPLC_UV->MassBalance KF->MassBalance LCMS->MassBalance NMR->MassBalance

Caption: Overall workflow for validating a commercial standard.

Core Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC) : As the gold standard for purity analysis, HPLC is highly effective at separating complex mixtures.[4] For this molecule, the pyridine ring provides a strong UV chromophore, making UV detection highly suitable for quantification. A well-developed HPLC method is the backbone of any purity assessment.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is indispensable for identifying unknown impurity peaks observed in the HPLC analysis.[1][4] It provides the molecular weight of impurities, offering critical clues to their structure and origin.

  • Quantitative Nuclear Magnetic Resonance (qNMR) : NMR provides unambiguous structural confirmation and can be used as a primary quantitative method.[5] It is a powerful orthogonal technique to HPLC, as its quantification is based on the magnetic properties of atomic nuclei and is independent of the compound's chromatographic behavior or UV response.

  • Karl Fischer Titration (KF) : This is the most accurate method for determining the water content of a sample, which is essential for calculating the mass balance and understanding the true concentration of the standard.

  • Thermogravimetric Analysis (TGA) : TGA measures changes in mass as a function of temperature, providing valuable information on the presence of residual solvents and the thermal stability of the compound.

Chapter 3: Comparative Analysis: A Hypothetical Case Study

To illustrate the importance of this multi-technique approach, consider a scenario where a researcher must select a high-purity standard for developing a Good Manufacturing Practice (GMP) process. Samples were obtained from three different commercial suppliers (Vendors A, B, and C) and subjected to the analytical workflow described above.

Table 1: Comparative Purity Analysis of Commercial Standards

ParameterVendor AVendor BVendor CRationale & Method
Appearance White PowderWhite PowderOff-White PowderVisual Inspection
Purity (HPLC Area %) 99.8%98.5%99.5%HPLC-UV (Protocol 1)
Water Content (KF) 1.5%0.2%0.4%Karl Fischer Titration
Impurity 1: Isonipecotic Acid 0.05%0.8%Not DetectedHPLC-UV, Confirmed by LC-MS
Impurity 2: Nicotinic Acid Not Detected0.5%0.08%HPLC-UV, Confirmed by LC-MS
Major Unknown Impurity Not DetectedNot Detected0.3% at RRT 1.21HPLC-UV, MW 250.3 by LC-MS
Purity (qNMR) 98.2%98.3%99.0%1H NMR vs. Maleic Anhydride
Mass Balance Purity 98.3% 98.3% 99.1% (Incomplete) 100% - Water - Known Impurities
Analysis of Results:
  • Vendor A: At first glance, the HPLC purity of 99.8% is impressive. However, the Karl Fischer analysis reveals a significant water content of 1.5%.[5] The qNMR result of 98.2% aligns with this, confirming that the high water content significantly impacts the actual amount of the target molecule. This standard is unsuitable for applications requiring precise weighing.

  • Vendor B: This standard has the lowest HPLC purity at 98.5%. However, all major impurities have been identified and quantified as unreacted starting materials. The low water content and excellent agreement between the mass balance and qNMR purity (98.3%) indicate that this is a well-characterized, albeit less pure, batch. The impurity profile is understood and can be monitored in the downstream process.

  • Vendor C: This standard shows high HPLC purity and low water content. However, the presence of an off-white color and a significant unknown impurity (0.3%) is a major red flag. LC-MS provided a molecular weight, but without further characterization, this impurity represents an unacceptable risk for a GMP process. The mass balance is incomplete without identifying and quantifying this peak.

Chapter 4: In the Lab: Validated Experimental Protocols

Trustworthy data comes from meticulously executed protocols. The following are detailed, step-by-step methodologies for the key chromatographic analyses.

Protocol 1: HPLC-UV Method for Purity Assessment

This reverse-phase HPLC method is designed to separate the polar main compound from potential non-polar and polar impurities.

  • Instrumentation : HPLC system with UV/Vis or DAD detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 260 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification

This method uses the same chromatographic principles as the HPLC method but couples the separation to a mass spectrometer for peak identification.

  • Instrumentation : LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).

  • Chromatography : Use the same column and mobile phases as described in Protocol 1. A faster gradient may be employed for rapid screening.

  • Ionization Source : Electrospray Ionization (ESI), positive mode.

  • Scan Range : 100 - 500 m/z.

  • Data Analysis : Extract ion chromatograms for expected impurities (Nicotinic Acid: m/z 124.03; Isonipecotic Acid: m/z 130.08). For unknown peaks, analyze the mass spectrum to determine the molecular weight.

Impurity_Investigation Start Unknown Peak Detected in HPLC-UV Analysis RunLCMS Run LC-MS Analysis (Protocol 2) Start->RunLCMS GetData Obtain High-Resolution Mass Spectrum RunLCMS->GetData CompareMW Compare MW to Expected Impurities GetData->CompareMW KnownImp Impurity Identified (e.g., Starting Material) CompareMW->KnownImp Match UnknownImp Impurity is Novel CompareMW->UnknownImp No Match FurtherSteps Requires Further Characterization (e.g., Isolation, NMR) UnknownImp->FurtherSteps

Caption: Decision workflow for characterizing an unknown impurity.

Conclusion

The purity value of a chemical standard is not a single number but a comprehensive profile. As demonstrated, a high purity percentage from a single method like HPLC can be misleading, potentially masking issues like high water content or the presence of uncharacterized impurities. For a critical building block like 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid, a rigorous validation strategy employing orthogonal methods (HPLC, LC-MS, qNMR, KF) is not an academic exercise—it is a fundamental requirement for ensuring the quality, reproducibility, and success of research and drug development programs. By investing in this robust analytical approach, scientists can mitigate risks, avoid costly downstream failures, and build a solid foundation of data integrity.

References

  • 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.

  • Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.

  • 1-(Pyridine-3-carbonyl)piperidine-4-carboxylic acid | Sapphire Bioscience. Sapphire Bioscience.

  • How to detect the percentage of pharmaceutical intermediates? Novasol Biotech.

  • Piperidine Impurities. BOC Sciences.

  • 1-(pyridin-3-ylcarbonyl)piperidine-4-carboxylic acid | SCBT. Santa Cruz Biotechnology.

  • Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals.

  • 1-Pyridin-4-yl-piperidine-3-carboxylic acid | 80028-29-1. Sigma-Aldrich.

  • 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid. Sigma-Aldrich.

  • 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid | C12H14N2O3. PubChem.

  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1. ChemicalBook.

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Blogs.

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International.

  • Synthesis of Tetrakis(amino)ethylene-Derived Organic Reductants via Thermal Decomposition of Tris(amino)methanes. ACS Publications.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.

  • Piperidine Impurities and Related Compound. Veeprho.

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. DOI.

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. MDPI.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a self-validating system for handling 1-(pyridine-3-carbonyl)piperidine-4-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a self-validating system for handling 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid (CAS: 67691-57-0).

We move beyond basic Safety Data Sheets (SDS) to explain the causality behind specific laboratory protocols, ensuring scientific integrity, operational safety, and deep trust in your chemical handling workflows.

Chemical Profile & Mechanistic Hazard Analysis

Before handling any compound, it is critical to understand the relationship between its molecular structure and its physiological hazards.

  • Compound: 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

  • CAS Number: 67691-57-0

  • Physical State: Solid (typically crystalline powder)

  • GHS Classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

Mechanistic Causality of Hazards: This molecule features a pyridine ring (a weak organic base) coupled via an amide bond to a piperidine-4-carboxylic acid moiety. The dual nature of this compound—lipophilic rings combined with a proton-donating carboxylic acid—dictates its hazard profile. When aerosolized as a fine powder, the carboxylic acid readily interacts with the aqueous environment of mucosal membranes (eyes and respiratory tract). This interaction causes localized pH drops and rapid protein protonation, triggering the H319 and H335 irritation pathways. Furthermore, the lipophilic piperidine core enhances dermal penetration, making skin contact particularly irritating (H315) and necessitating strict barrier protection.

Personal Protective Equipment (PPE) Matrix

To comply with2 general requirements for workplace chemical exposure[2], the following PPE is mandatory. We have provided the mechanistic justification for each selection to ensure researchers understand why these specific barriers are chosen.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents airborne crystalline dust from dissolving in corneal moisture, which would create a localized acidic environment leading to severe irritation.
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides excellent resistance to carboxylic acids and amides. Latex is highly permeable to organic bases (like the pyridine moiety) and must be avoided.
Body Protection Flame-retardant, fluid-resistant lab coatPrevents dermal accumulation of dust. The lipophilic nature of the compound can lead to systemic absorption if mixed with sweat.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood. Captures solid particulates <5 μm, mitigating the H335 respiratory irritation pathway.

Exposure Mitigation and Handling Workflow

The following diagram illustrates the self-validating logical progression of handling this compound, from risk assessment to disposal.

G Start Pre-Operation Hazard Assessment PPE Don PPE (Nitrile, Splash Goggles) Start->PPE Hood Engineering Controls (Operate in Fume Hood) PPE->Hood Handle Chemical Handling (Weighing & Dissolution) Hood->Handle Spill Spill Detected? Handle->Spill Clean Spill Response (Absorb & Neutralize) Spill->Clean Yes Dispose Waste Disposal (Solid/Liquid Organic Waste) Spill->Dispose No Clean->Dispose End Decontamination & PPE Doffing Dispose->End

Workflow for handling, spill response, and disposal of pyridine-piperidine derivatives.

Standard Operating Procedure (SOP): Experimental Workflow

Self-Validating Protocol for Weighing and Dissolution:

  • Engineering Controls Validation: Conduct all dry powder handling inside a certified chemical fume hood with a face velocity of 80-100 fpm. Validation Step: Verify airflow monitors are in the green zone before opening the chemical container.

  • Anti-Static Weighing: The crystalline nature of piperidine derivatives often leads to static charge buildup, causing the powder to aerosolize upon transfer. Use an anti-static weighing boat and a zero-charge ionizer to neutralize the micro-environment.

  • Controlled Dissolution: When preparing stock solutions (e.g., in DMSO or buffered aqueous solutions), add the solvent slowly down the side of the vessel. Do not agitate vigorously until the powder is fully wetted to prevent aerosolization.

  • Decontamination: Wipe down all spatulas, balances, and surfaces with a mild alkaline solution (e.g., 1% sodium bicarbonate) followed by 70% ethanol. This two-step process neutralizes the residual organic acid and solubilizes the lipophilic backbone.

Spill Response & Waste Disposal Plan

Spill Mitigation:

  • Isolate & Contain: If a powder spill occurs, do NOT dry sweep, as the mechanical action will aerosolize the irritant.

  • Neutralize: Cover the spill with slightly dampened absorbent pads (using water or 1% NaHCO3) to suppress dust generation and neutralize the carboxylic acid.

  • Collect: Use non-sparking tools to scoop the neutralized material into a hazardous waste container.

EPA-Compliant Disposal:

  • Solid Waste: Dispose of all contaminated PPE, weighing boats, and neutralized spill debris in a sealed, clearly labeled container designated for "Hazardous Organic Solid Waste (Contains Pyridine Derivatives)."

  • Liquid Waste: Solutions containing this compound must be collected in compatible high-density polyethylene (HDPE) carboys. Do not mix with strong oxidizers or strong bases without controlled neutralization, as the carboxylic acid can react exothermically.

  • Regulatory Compliance: Ensure all waste disposal is managed by a licensed facility utilizing proper Uniform Hazardous Waste Manifests and a registered 12-digit EPA ID number, as mandated by 3[3].

References

  • Title: 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid | C12H14N2O3 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1910.132 - General requirements. | Occupational Safety and Health Administration Source: OSHA.gov URL: [Link]

  • Title: Proper Handling of Hazardous Waste Guide - EPA Source: EPA.gov URL: [Link]

Sources

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